(E)-2,7-Dimethyloct-4-ene-3,6-dione
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-2,7-dimethyloct-4-ene-3,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-7(2)9(11)5-6-10(12)8(3)4/h5-8H,1-4H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPCVFUWAFVTHX-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C=CC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)/C=C/C(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of (E)-2,7-Dimethyloct-4-ene-3,6-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthesis pathways for (E)-2,7-dimethyloct-4-ene-3,6-dione, a molecule of interest for further research and development. Due to the absence of a direct, one-step synthesis in the current literature, a two-step approach is proposed. This involves the initial synthesis of the saturated analogue, 2,7-dimethyloctane-3,6-dione, followed by a stereoselective dehydrogenation to introduce the (E)-double bond.
Proposed Synthesis Pathway
The most plausible synthetic route is a two-stage process:
-
Stage 1: Synthesis of 2,7-Dimethyloctane-3,6-dione. This saturated diketone serves as the immediate precursor to the target molecule. A viable method for its preparation is through the pinacol coupling of isobutyraldehyde to yield 2,7-dimethyloctane-3,6-diol, which is subsequently oxidized to the desired diketone.
-
Stage 2: Dehydrogenation to this compound. The introduction of the carbon-carbon double bond with the desired (E)-stereochemistry can be achieved through a palladium-catalyzed aerobic oxidative dehydrogenation of the saturated diketone.
This multi-step approach allows for the controlled construction of the carbon skeleton followed by the specific introduction of the unsaturation, ensuring high stereoselectivity.
Stage 1: Synthesis of 2,7-Dimethyloctane-3,6-dione
Step 1.1: Pinacol Coupling of Isobutyraldehyde
The pinacol coupling reaction is a classic method for the reductive coupling of aldehydes or ketones to form 1,2-diols. In this case, two molecules of isobutyraldehyde are coupled to form 2,7-dimethyloctane-3,6-diol.
Experimental Protocol:
-
Reactants: Isobutyraldehyde, a low-valent titanium reagent (e.g., generated in situ from TiCl₄ and a reducing agent like Zn or Mg), or other suitable coupling agents such as samarium(II) iodide.
-
Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Procedure:
-
A reaction flask under an inert atmosphere (e.g., argon or nitrogen) is charged with the reducing agent (e.g., zinc dust) and the titanium salt (e.g., TiCl₄) in the chosen solvent at a low temperature (e.g., 0 °C).
-
Isobutyraldehyde is added dropwise to the stirred suspension of the low-valent titanium reagent.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the addition of an aqueous acidic solution (e.g., 1 M HCl).
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude 2,7-dimethyloctane-3,6-diol is then purified by column chromatography.
-
Quantitative Data:
| Parameter | Value |
| Starting Material | Isobutyraldehyde |
| Product | 2,7-Dimethyloctane-3,6-diol |
| Expected Yield | 60-80% |
| Purity | >95% (after chromatography) |
Step 1.2: Oxidation of 2,7-Dimethyloctane-3,6-diol
The resulting diol is then oxidized to the corresponding diketone, 2,7-dimethyloctane-3,6-dione. A variety of oxidizing agents can be employed for this transformation.
Experimental Protocol:
-
Reactants: 2,7-dimethyloctane-3,6-diol, and an oxidizing agent such as pyridinium chlorochromate (PCC), Swern oxidation reagents (oxalyl chloride, DMSO, triethylamine), or Dess-Martin periodinane.
-
Solvent: Anhydrous dichloromethane (DCM) is commonly used for these oxidations.
-
Procedure (using PCC):
-
To a stirred suspension of PCC in anhydrous DCM, a solution of 2,7-dimethyloctane-3,6-diol in DCM is added in one portion.
-
The mixture is stirred at room temperature for several hours, with the reaction progress monitored by TLC.
-
Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or Florisil to remove the chromium salts.
-
The filtrate is concentrated under reduced pressure to yield the crude 2,7-dimethyloctane-3,6-dione.
-
Further purification can be achieved by column chromatography or distillation.
-
Quantitative Data:
| Parameter | Value |
| Starting Material | 2,7-Dimethyloctane-3,6-diol |
| Product | 2,7-Dimethyloctane-3,6-dione |
| Expected Yield | 80-95% |
| Purity | >98% (after purification) |
Stage 2: Dehydrogenation to this compound
The final step is the stereoselective introduction of a double bond to form the target (E)-enedione. A palladium-catalyzed aerobic oxidative dehydrogenation is a modern and efficient method for this transformation.[1][2]
Experimental Protocol:
-
Reactants: 2,7-dimethyloctane-3,6-dione, a palladium catalyst (e.g., Pd(OAc)₂), a co-catalyst (e.g., Cu(OAc)₂), and an acid (e.g., trifluoroacetic acid - TFA).
-
Oxidant: Molecular oxygen (from air or an oxygen balloon).
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Procedure:
-
A reaction vessel is charged with 2,7-dimethyloctane-3,6-dione, Pd(OAc)₂, Cu(OAc)₂, and TFA in DMSO.
-
The vessel is fitted with a balloon of oxygen or left open to the air.
-
The reaction mixture is heated to a specified temperature (e.g., 80 °C) and stirred vigorously for an extended period (e.g., 24-48 hours).
-
The reaction progress is monitored by TLC or GC-MS.
-
After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
-
Quantitative Data:
| Parameter | Value |
| Starting Material | 2,7-Dimethyloctane-3,6-dione |
| Product | This compound |
| Expected Yield | 70-85%[1] |
| Stereoselectivity | Complete (E)-isomer formation reported for similar substrates[1][2] |
| Purity | >98% (after chromatography) |
Visualizing the Synthesis Pathway
The following diagrams illustrate the logical flow of the proposed synthesis.
Caption: Overview of the two-stage synthesis pathway.
Caption: Experimental workflow for Stage 1.
Caption: Experimental workflow for Stage 2.
References
A Technical Guide to the Potential Natural Occurrence and Biosynthesis of (E)-2,7-Dimethyloct-4-ene-3,6-dione in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
While the direct natural occurrence of (E)-2,7-dimethyloct-4-ene-3,6-dione in the plant kingdom has not been definitively documented in scientific literature, its structural motifs—a branched carbon skeleton and a dione functional group—are present in a variety of known plant secondary metabolites. This technical guide explores the biosynthetic plausibility of its formation in plants. We delve into the established pathways of branched-chain fatty acid and polyketide synthesis, which lay the foundational biochemistry for the potential in-planta generation of this and similar molecules. Furthermore, this document provides a comprehensive overview of the experimental protocols required for the extraction, isolation, and structural elucidation of such compounds, alongside a discussion of the known biological activities of related plant-derived diketones, offering valuable context for drug discovery and development.
Introduction: The Untapped Potential of Plant-Derived Diketones
Nature continues to be a vast reservoir of novel chemical entities with significant therapeutic potential. Among these, plant-derived diketones have garnered interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] this compound, a molecule with a unique branched structure and reactive dione functionality, represents a class of compounds with potential, yet undiscovered, pharmacological relevance. Although its presence in plants is currently unconfirmed, understanding the biosynthetic machinery capable of producing its core components is a critical first step for future biodiscovery efforts.
This guide provides a theoretical framework for the potential biosynthesis of this compound in plants and equips researchers with the necessary methodologies to investigate its existence.
Hypothetical Biosynthesis of a Branched-Chain Alkene-Dione
The biosynthesis of a molecule such as this compound in plants would likely involve the convergence of pathways responsible for generating branched-chain carbon skeletons and those that introduce oxygen functionalities. The most probable precursors are derived from branched-chain amino acid metabolism and polyketide synthesis.
Formation of the Branched Carbon Skeleton
The backbone of this compound is a branched ten-carbon chain. In plants, the biosynthesis of branched-chain fatty acids (BCFAs) originates from the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[3][4] These amino acids are first converted to their corresponding α-keto acids.[4]
The branched-chain α-keto acid decarboxylase (BCKA) enzyme complex then catalyzes the decarboxylation of these α-keto acids to produce the primers for BCFA synthesis, such as isobutyryl-CoA (from valine) and isovaleryl-CoA (from leucine).[4] These primers can then be extended by a fatty acid synthase (FAS) complex, which sequentially adds two-carbon units from malonyl-CoA.[5][6]
dot
Caption: Biosynthesis of branched-chain fatty acid precursors.
Formation of the Dione Functionality
The 3,6-dione functionality could arise through several mechanisms, most notably via a polyketide synthase (PKS) pathway. PKS enzymes catalyze the sequential condensation of acyl-CoA units (like acetyl-CoA and malonyl-CoA) to build a poly-β-keto chain. For a molecule like this compound, a specialized PKS could potentially utilize branched-chain acyl-CoA primers (e.g., isobutyryl-CoA) and extend the chain with malonyl-CoA. Subsequent reduction, dehydration (to form the double bond), and oxidation steps, or a specific folding of the polyketide chain followed by cyclization and rearrangement, could lead to the final dione structure.
Many naturally occurring plant diketones, such as curcuminoids and certain flavonoids, are synthesized via PKS pathways.[7][8]
dot
Caption: Hypothetical polyketide pathway for dione formation.
Experimental Protocols for Investigation
The search for novel plant secondary metabolites requires a systematic approach involving extraction, fractionation, isolation, and structural elucidation.
Extraction of Volatile and Semi-Volatile Compounds
Given the likely semi-volatile nature of this compound, several extraction techniques are applicable. The choice of method depends on the plant material and the desired compound profile.
| Extraction Method | Principle | Advantages | Disadvantages |
| Steam Distillation | Volatile compounds are co-distilled with steam.[9] | Good for thermally stable, volatile compounds. Yields an essential oil.[9] | Can cause degradation of heat-labile compounds. |
| Solvent Extraction | Maceration or Soxhlet extraction with organic solvents (e.g., hexane, dichloromethane, ethyl acetate).[9] | Efficient for a wide range of polarities. | Can extract non-volatile interferences. Requires solvent removal. |
| Headspace-Solid Phase Microextraction (HS-SPME) | Adsorption of volatiles onto a coated fiber from the headspace above the sample.[10] | Solvent-free, sensitive, and suitable for profiling volatile emissions.[10][11] | Competitive adsorption can occur. Quantification can be challenging. |
| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid (e.g., CO2) as the solvent. | Highly selective, solvent-free, and gentle on thermolabile compounds. | High initial equipment cost. |
Isolation and Purification
The crude extract is typically subjected to chromatographic techniques to isolate individual compounds.
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Column Chromatography (CC): A primary fractionation step using silica gel or alumina as the stationary phase with a gradient of solvents of increasing polarity.
-
High-Performance Liquid Chromatography (HPLC): A high-resolution technique for the final purification of compounds. Reversed-phase (e.g., C18) columns are commonly used for semi-polar compounds.
-
Gas Chromatography (GC): For volatile compounds, preparative GC can be used for isolation.
dot
Caption: General workflow for compound isolation.
Structural Elucidation
The structure of an isolated compound is determined using a combination of spectroscopic techniques.
| Technique | Information Provided |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides the retention time, molecular weight, and fragmentation pattern, which aids in preliminary identification.[12][13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The most powerful tool for de novo structure elucidation.[14][15][16] 1D NMR (¹H, ¹³C) reveals the chemical environment of protons and carbons. 2D NMR (COSY, HSQC, HMBC) establishes connectivity between atoms.[17] |
| Infrared (IR) Spectroscopy | Identifies functional groups (e.g., C=O, C=C). |
| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass, allowing for the determination of the molecular formula. |
Potential Biological Activities and Relevance to Drug Development
While the bioactivity of this compound is unknown, related plant-derived diketones exhibit a range of pharmacological properties.
-
Antioxidant and Anti-inflammatory Activity: Many β-diketones, such as curcumin, are potent antioxidants and anti-inflammatory agents.[2][8] The diketone moiety can chelate metals and scavenge free radicals.[2]
-
Antimicrobial Activity: Some diketones have shown activity against various bacteria and fungi.[8]
-
Anticancer Properties: Certain natural and synthetic diketones have demonstrated cytotoxic effects on cancer cell lines.[8]
The presence of an α,β-unsaturated ketone system in the target molecule suggests potential for Michael addition reactions with biological nucleophiles, a mechanism often associated with bioactivity.
Conclusion and Future Directions
The natural occurrence of this compound in plants remains an open question. However, the established principles of plant biochemistry provide a plausible basis for its biosynthesis. The methodologies outlined in this guide offer a robust framework for researchers to explore the vast and often uncharted chemical space of plant secondary metabolites. The discovery of this or similar branched-chain diketones could unveil novel scaffolds for the development of new therapeutic agents. Future research should focus on bioprospecting in plant families known to produce diverse branched-chain lipids and polyketides, coupled with modern analytical techniques to identify these elusive molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Protective activities of some phenolic 1,3-diketones against lipid peroxidation: possible involvement of the 1,3-diketone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 5. microbenotes.com [microbenotes.com]
- 6. byjus.com [byjus.com]
- 7. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. usalab.com [usalab.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rjptonline.org [rjptonline.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Review on NMR as a tool to analyse natural products extract directly: Molecular structure elucidation and biological activity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Technical Guide to the Spectroscopic Characterization of (E)-2,7-Dimethyloct-4-ene-3,6-dione
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches of publicly available scientific databases did not yield specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) or a detailed synthesis protocol for the target compound, (E)-2,7-Dimethyloct-4-ene-3,6-dione. This guide, therefore, provides a comprehensive overview of the expected spectroscopic characteristics and general synthetic approaches for this class of α,β-unsaturated β-diketones, based on established principles and data for analogous structures.
Introduction to this compound
This compound is a dicarbonyl compound featuring a central α,β-unsaturated ketone system. The structure is characterized by an eight-carbon chain with methyl groups at positions 2 and 7, and ketone functionalities at positions 3 and 6. The double bond between carbons 4 and 5 is in the (E)- or trans-configuration. As a β-diketone, it has the potential to exist in keto-enol tautomeric forms, which can significantly influence its chemical reactivity and spectroscopic properties.[1]
General Synthetic Approaches
While a specific protocol for this compound is not available, β-diketones are commonly synthesized via several established methods.[2][3] The most classical and widely used approach is the Claisen condensation, which involves the reaction of a ketone with an ester in the presence of a base.[3]
Illustrative Synthetic Protocol: Claisen Condensation
A plausible synthetic route could involve the Claisen condensation of an appropriate ketone and ester. For instance, the reaction of 2-methyl-3-pentanone with an ester such as ethyl 2-methylpropanoate in the presence of a strong base like sodium ethoxide or sodium hydride would be a logical starting point for assembling the carbon skeleton.
General Experimental Protocol for Claisen Condensation:
-
Reaction Setup: A solution of the starting ketone (e.g., 2-methyl-3-pentanone) in an anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: A strong base (e.g., sodium hydride) is carefully added to the solution while stirring.
-
Ester Addition: The ester (e.g., ethyl 2-methylpropanoate) is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is typically stirred at room temperature or gently heated to drive the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by the addition of a weak acid (e.g., acetic acid) or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to yield the β-diketone.
Expected Spectroscopic Data
The following sections detail the anticipated spectroscopic signatures for this compound based on the analysis of its functional groups and data from similar compounds.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For an α,β-unsaturated ketone, the carbonyl (C=O) stretching vibration is expected to appear at a lower wavenumber compared to a saturated ketone due to conjugation.[4]
| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |
| C=O (conjugated ketone) | 1685-1666 | The conjugation with the C=C double bond weakens the C=O bond, lowering its stretching frequency.[4] |
| C=C (alkene) | ~1650-1600 | The C=C stretching vibration in the conjugated system. |
| C-H (sp³ hybridized) | ~2960-2850 | Stretching vibrations of the methyl and methine groups. |
| C-H (sp² hybridized) | ~3080-3010 | Stretching vibration of the vinylic protons. |
β-Diketones that exist in an enolic form will show a broad band in the 1640-1580 cm⁻¹ region due to the intramolecularly hydrogen-bonded carbonyl group, and a broad O-H stretching absorption between 3000-2700 cm⁻¹.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.
The proton NMR spectrum will reveal the number of different types of protons and their connectivity.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| =CH (vinylic) | 5.5-7.5 | Doublet of doublets or complex multiplet |
| CH (methine, adjacent to C=O) | 2.5-3.5 | Multiplet |
| CH₃ (methyl) | 0.9-1.2 | Doublet |
The vinylic protons in an (E)-configured double bond typically show a large coupling constant (J ≈ 12-18 Hz).
The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| C=O (conjugated ketone) | 190-220 |
| C=C (alkene) | 115-150 |
| CH (methine) | 30-50 |
| CH₃ (methyl) | 10-25 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₁₆O₂), the expected molecular ion peak [M]⁺ would be at m/z 168.23. Common fragmentation patterns for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.
Experimental and Analytical Workflow
The synthesis and characterization of a novel compound like this compound would follow a logical experimental workflow.
Caption: Generalized workflow for the synthesis and spectroscopic characterization of a β-diketone.
Conclusion
While specific experimental data for this compound is not currently available in the public domain, this guide provides a robust framework for its synthesis and characterization. Researchers and scientists in drug development can utilize the outlined general synthetic protocols and the expected spectroscopic data as a foundation for their own investigations into this and related α,β-unsaturated β-diketones. The unique structural features of this compound, particularly the conjugated dicarbonyl system, make it an interesting target for further study in medicinal chemistry and material science.
References
(E)-2,7-Dimethyloct-4-ene-3,6-dione chemical properties and reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2,7-Dimethyloct-4-ene-3,6-dione is an organic compound belonging to the class of α,β-unsaturated ketones and diketones. Its structure, featuring a carbon-carbon double bond conjugated to two carbonyl groups, suggests a rich and varied reactivity profile, making it a molecule of interest for synthetic chemists and potentially for those in drug discovery. This technical guide provides a comprehensive overview of the known chemical properties and expected reactivity of this compound, based on available data and established principles of organic chemistry.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₂ | PubChem[1] |
| Molecular Weight | 168.23 g/mol | Smolecule[2] |
| CAS Number | 62738-21-0 | Chemsrc[3] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Spectroscopic Data
Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the searched databases. However, based on its structure, the following characteristic signals can be predicted:
-
¹H NMR: Signals corresponding to the vinyl protons of the α,β-unsaturated system, the methine protons adjacent to the carbonyl groups, and the methyl protons of the isopropyl groups.
-
¹³C NMR: Resonances for the carbonyl carbons, the sp² hybridized carbons of the alkene, and the sp³ hybridized carbons of the alkyl groups.
-
IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the conjugated ketone and the C=C stretching of the alkene. The enol form of the β-diketone may show a broad O-H stretch and a C=O stretch at a lower frequency (1580–1640 cm⁻¹)[4].
-
Mass Spectrometry: The molecular ion peak (M+) would be expected, along with fragmentation patterns characteristic of ketones and alkenes.
Reactivity and Synthetic Potential
The reactivity of this compound is dictated by the presence of the α,β-unsaturated ketone and β-diketone functionalities.
Reactivity as an α,β-Unsaturated Ketone
The conjugated system in α,β-unsaturated ketones creates two electrophilic sites: the carbonyl carbon and the β-carbon. This allows for two main modes of nucleophilic attack:
-
1,2-Addition (Direct Addition): Nucleophiles can attack the carbonyl carbon directly. This is more common with strong, hard nucleophiles like Grignard reagents and organolithium compounds.
-
1,4-Addition (Conjugate Addition or Michael Addition): Softer nucleophiles, such as amines, thiols (like glutathione), and cyanides, tend to attack the β-carbon. This is a vinylogous reaction pattern.
The presence of two carbonyl groups flanking the double bond in this compound enhances the electrophilicity of the β-carbon, making conjugate addition a highly probable reaction pathway.
Reactivity as a β-Diketone
β-Diketones can exist in equilibrium with their enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. This tautomerism is a key aspect of their reactivity.
-
Acidity: The α-protons of β-diketones are acidic due to the electron-withdrawing effect of the two carbonyl groups and the resonance stabilization of the resulting enolate. This allows for easy deprotonation to form a nucleophilic enolate, which can participate in various C-C bond-forming reactions.
-
Chelation: The enolate form of β-diketones can act as a bidentate ligand to form stable chelate complexes with metal ions.
Experimental Protocols
Specific, validated experimental protocols for the synthesis of this compound are not detailed in the available literature. However, a plausible synthetic approach could involve the condensation of a suitable ketone and an α,β-unsaturated aldehyde, or the oxidation of a corresponding diol or ene-diol.
Below is a generalized workflow for the synthesis of an α,β-unsaturated diketone, which could be adapted for the target molecule.
Biological Activity and Signaling Pathways
There is no specific information in the reviewed literature regarding the biological activity or involvement in signaling pathways of this compound. However, α,β-unsaturated ketones are a well-known class of compounds with diverse biological activities, often acting as Michael acceptors. They can form covalent adducts with biological nucleophiles, such as the thiol groups of cysteine residues in proteins. This reactivity is the basis for the biological effects of many natural and synthetic compounds, including some anticancer and anti-inflammatory agents[5][6]. The potential for such interactions is a key consideration for drug development professionals.
The diagram below illustrates the conceptual interaction of an α,β-unsaturated ketone with a biological nucleophile, a likely mechanism of action for compounds of this class.
Conclusion and Future Directions
This compound is a molecule with interesting structural features that suggest a versatile chemical reactivity. While its basic molecular identity is established, there is a significant lack of publicly available experimental data on its physical properties, specific reactivity, and biological activity.
For researchers and drug development professionals, this compound represents an underexplored area. Future research should focus on:
-
De novo synthesis and purification: Establishing a reliable synthetic route is the first critical step.
-
Thorough characterization: Detailed spectroscopic analysis (NMR, IR, MS) and determination of physical constants are necessary.
-
Reactivity studies: Investigating its reactions with various nucleophiles to confirm the expected reactivity patterns.
-
Biological screening: Evaluating its cytotoxic, antimicrobial, and other biological activities to uncover any therapeutic potential.
The insights gained from such studies would not only contribute to the fundamental understanding of this specific molecule but could also pave the way for its application in synthetic chemistry and drug discovery.
References
- 1. 2,7-Dimethyl-4-octene-3,6-dione | C10H16O2 | CID 12335867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy (Z)-2,7-Dimethyloct-4-ene-3,6-dione [smolecule.com]
- 3. 2,7-dimethyl-oct-4-ene-3,6-dione | CAS#:62738-21-0 | Chemsrc [chemsrc.com]
- 4. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biological evaluation of synthetic α,β-unsaturated carbonyl based cyclohexanone derivatives as neuroprotective novel inhibitors of acetylcholinesterase, butyrylcholinesterase and amyloid-β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Hypothetical Biosynthesis of (E)-2,7-Dimethyloct-4-ene-3,6-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-2,7-Dimethyloct-4-ene-3,6-dione is a C10 branched-chain unsaturated diketone. While this compound has not been reported as a natural product, its structure is consistent with metabolites derived from microbial polyketide or fatty acid biosynthetic pathways. This technical guide outlines a plausible hypothetical biosynthetic pathway for this compound, drawing parallels with known enzymatic reactions in secondary metabolism. The proposed pathway involves a modular Type I Polyketide Synthase (PKS) and subsequent enzymatic modifications. This document provides a theoretical framework that can guide future research in the synthetic biology and biocatalysis of novel diketone compounds.
Proposed Biosynthetic Pathway
The hypothetical biosynthesis of this compound is proposed to proceed via a modular Type I Polyketide Synthase (PKS) pathway, followed by post-PKS modification. The pathway initiates with a branched-chain starter unit derived from the amino acid valine and involves three extension cycles with malonyl-CoA.
Initiation and Elongation
The biosynthesis is initiated with isobutyryl-CoA, which is derived from the degradation of valine. This starter unit is loaded onto the acyl carrier protein (ACP) of the loading module of the PKS. The subsequent elongation of the polyketide chain is achieved through three modules, each incorporating a malonyl-CoA extender unit.
Enzymatic Domains and their Postulated Functions
A hypothetical four-module PKS is proposed to assemble the carbon backbone of the target molecule. The domains within each module and their postulated functions are detailed in Table 1.
Table 1: Postulated PKS Modules and Domains for the Biosynthesis of the this compound Precursor
| Module | Domain | Substrate/Intermediate | Postulated Function |
| Loading Module | Acyltransferase (AT) | Isobutyryl-CoA | Selects and loads the starter unit. |
| Acyl Carrier Protein (ACP) | Isobutyryl-S-ACP | Covalently tethers the starter unit. | |
| Module 1 | Ketosynthase (KS) | Isobutyryl-S-ACP | Catalyzes Claisen condensation. |
| Acyltransferase (AT) | Malonyl-CoA | Selects and loads the extender unit. | |
| Acyl Carrier Protein (ACP) | Malonyl-S-ACP | Covalently tethers the extender unit. | |
| Ketoreductase (KR) | β-ketoacyl-S-ACP | Reduces the β-keto group to a hydroxyl group. | |
| Dehydratase (DH) | β-hydroxyacyl-S-ACP | Dehydrates to form a double bond. | |
| Module 2 | Ketosynthase (KS) | Acyl-S-ACP from Module 1 | Catalyzes Claisen condensation. |
| Acyltransferase (AT) | Malonyl-CoA | Selects and loads the extender unit. | |
| Acyl Carrier Protein (ACP) | Malonyl-S-ACP | Covalently tethers the extender unit. | |
| Ketoreductase (KR) | β-ketoacyl-S-ACP | Reduces the β-keto group to a hydroxyl group. | |
| Module 3 | Ketosynthase (KS) | Acyl-S-ACP from Module 2 | Catalyzes Claisen condensation. |
| Acyltransferase (AT) | Malonyl-CoA | Selects and loads the extender unit. | |
| Acyl Carrier Protein (ACP) | Malonyl-S-ACP | Covalently tethers the extender unit. | |
| Thioesterase (TE) | Final polyketide chain | Releases the completed polyketide chain. |
Post-PKS Modification
Following the release of the polyketide chain from the PKS, two post-PKS modification steps are proposed to yield the final product:
-
Oxidation: A dehydrogenase is postulated to oxidize the hydroxyl group at C-6 to a ketone.
-
Isomerization/Reduction: An ene-reductase is proposed to act on the initial product of the PKS, which would likely contain a conjugated double bond system, to produce the final (E)-isomer with the double bond at the C4-C5 position. The precise mechanism may involve isomerization followed by stereospecific reduction.
Experimental Protocols
The elucidation of the proposed hypothetical pathway would require a combination of genetic, biochemical, and analytical techniques.
Identification and Characterization of the PKS Gene Cluster
-
Genome Mining: A putative PKS gene cluster responsible for the biosynthesis of a structurally related natural product would be identified from a producing organism (e.g., a bacterium or fungus) using bioinformatics tools.
-
Gene Knockout: Targeted gene knockout of the PKS genes would be performed to confirm their involvement in the biosynthesis of the metabolite of interest.
-
Heterologous Expression: The identified PKS gene cluster would be expressed in a heterologous host, such as E. coli or Streptomyces coelicolor, to confirm the production of the polyketide backbone.[1]
In Vitro Enzyme Assays
-
Protein Expression and Purification: The individual PKS domains (e.g., AT, KS, KR, DH, TE) and post-PKS enzymes would be expressed as recombinant proteins and purified.
-
Substrate Specificity of the Acyltransferase (AT) Domain: The starter and extender unit specificity of the AT domains would be determined using radiolabeled or fluorescently tagged acyl-CoA substrates.
-
Activity of Ketoreductase (KR) and Dehydratase (DH) Domains: The stereospecificity of the KR domain and the activity of the DH domain would be assayed using synthetic N-acetylcysteamine (SNAC) thioesters of the corresponding β-ketoacyl and β-hydroxyacyl intermediates.
-
Ene-Reductase Assay: The activity and stereospecificity of the post-PKS ene-reductase would be characterized using the polyketide precursor as a substrate and monitoring the reaction by HPLC or LC-MS.
Quantitative Analysis of Metabolites
-
Sample Preparation: Cultures of the wild-type and genetically modified strains would be grown, and the metabolites would be extracted from the culture broth and mycelium using organic solvents.
-
LC-MS/MS Analysis: The extracted metabolites would be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification of the intermediates and the final product. A standard curve would be generated using a synthesized standard of this compound.
Table 2: Hypothetical Enzyme Kinetic Data for Key Biosynthetic Enzymes
| Enzyme | Substrate | Km (µM) | kcat (s-1) |
| Loading Module AT | Isobutyryl-CoA | 50 - 150 | 10 - 30 |
| Elongation Module AT | Malonyl-CoA | 20 - 100 | 50 - 150 |
| Ketoreductase (Module 1) | β-ketoacyl-ACP | 100 - 300 | 20 - 60 |
| Dehydrogenase (Post-PKS) | Hydroxy-polyketide | 50 - 200 | 5 - 15 |
| Ene-Reductase (Post-PKS) | Unsaturated polyketide | 30 - 120 | 1 - 10 |
Note: The values in this table are hypothetical and are based on typical ranges observed for similar enzymes in other polyketide biosynthetic pathways.
Visualizations
Hypothetical Biosynthetic Pathway
Caption: Hypothetical biosynthetic pathway for this compound.
Experimental Workflow for Pathway Elucidation
Caption: Experimental workflow for the elucidation of the hypothetical biosynthetic pathway.
Conclusion
This technical guide presents a scientifically plausible, albeit hypothetical, biosynthetic pathway for this compound. The proposed pathway, centered around a modular Type I PKS, provides a solid foundation for future research aimed at the discovery of novel natural products with similar structures or the bioengineering of microorganisms for the production of this and related compounds. The outlined experimental protocols offer a roadmap for the validation and detailed characterization of this and other polyketide biosynthetic pathways. Further investigation in this area holds promise for the development of new pharmaceuticals and fine chemicals.
References
An In-depth Technical Guide on (E)-2,7-Dimethyloct-4-ene-3,6-dione
Abstract
This technical guide provides a comprehensive overview of (E)-2,7-dimethyloct-4-ene-3,6-dione, a symmetrical α,β-unsaturated diketone. Due to the limited availability of specific experimental data for this compound, this document leverages established principles of organic chemistry and data from structurally similar molecules to present its core characteristics. The guide details its IUPAC name and CAS number, proposes a plausible synthetic route based on the aldol condensation, and presents expected physicochemical and spectroscopic properties. Furthermore, it explores the potential biological activities and mechanisms of action characteristic of α,β-unsaturated ketones, particularly focusing on their role as Michael acceptors and their interaction with biological nucleophiles. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research who are interested in the synthesis, characterization, and potential applications of α,β-unsaturated carbonyl compounds.
Introduction
α,β-Unsaturated carbonyl compounds are a pivotal class of organic molecules characterized by a conjugated system of a carbon-carbon double bond and a carbonyl group. This structural motif imparts unique electronic properties and reactivity, making them valuable intermediates in organic synthesis and core components of many biologically active molecules. This compound is a member of this class, featuring a symmetrical structure with two ketone functionalities. While specific research on this particular molecule is sparse, its structural features suggest potential for interesting chemical transformations and biological interactions. This guide aims to provide a foundational understanding of this compound by integrating general knowledge of enones with data from analogous structures.
Chemical Identity and Properties
IUPAC Name and CAS Number
-
IUPAC Name: this compound
-
CAS Number: 62738-21-0[1]
Physicochemical Properties
The physicochemical properties of this compound can be predicted based on its structure. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₆O₂ |
| Molecular Weight | 168.23 g/mol |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Estimated to be in the range of 220-240 °C |
| Solubility | Likely soluble in organic solvents such as ethanol, acetone, and dichloromethane; sparingly soluble in water |
| LogP | Estimated to be in the range of 1.5-2.5 |
Spectroscopic Data
The following table summarizes the expected spectroscopic characteristics of this compound, based on typical values for α,β-unsaturated ketones.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | δ (ppm): 1.0-1.2 (d, 12H, -CH(CH₃)₂), 2.8-3.2 (septet, 2H, -CH(CH₃)₂), 6.8-7.0 (s, 2H, -CH=CH-) |
| ¹³C NMR | δ (ppm): 18-20 (-CH(CH₃)₂), 35-40 (-CH(CH₃)₂), 135-145 (-CH=CH-), 195-205 (C=O) |
| IR (Infrared) Spectroscopy | ν (cm⁻¹): ~1670 (C=O stretch, conjugated ketone), ~1630 (C=C stretch, conjugated), ~2970 (C-H stretch, sp³) |
| Mass Spectrometry (MS) | m/z: 168 (M⁺), characteristic fragmentation patterns involving α-cleavage and McLafferty rearrangement. |
Synthesis and Experimental Protocols
Proposed Synthesis: Aldol Condensation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[2] In this proposed synthesis, two molecules of 3-methyl-2-butanone would react in the presence of a base to form a β-hydroxy ketone intermediate, which would then undergo dehydration to yield the target α,β-unsaturated diketone.
Hypothetical Experimental Protocol
This protocol is a generalized procedure based on standard aldol condensation reactions.[3][4]
Materials:
-
3-methyl-2-butanone (isopropyl methyl ketone)
-
Sodium ethoxide (NaOEt) or Sodium hydroxide (NaOH)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction vessel, a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, is charged with the sodium ethoxide solution.
-
3-methyl-2-butanone (2 equivalents) is added dropwise to the stirred ethoxide solution at room temperature.
-
After the addition is complete, the reaction mixture is heated to reflux for a specified period (e.g., 2-4 hours) to promote the condensation and dehydration steps.
-
The reaction is monitored by thin-layer chromatography (TLC) to assess the consumption of the starting material and the formation of the product.
-
Upon completion, the reaction mixture is cooled to room temperature and then quenched by the slow addition of 1 M hydrochloric acid until the solution is neutral (pH ~7).
-
The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Expected Yield: Based on similar aldol condensations, the yield of the purified product is expected to be in the range of 40-60%.
Potential Biological Activities and Signaling Pathways
The α,β-unsaturated carbonyl moiety is a well-known Michael acceptor, capable of reacting with nucleophilic groups in biological macromolecules, such as the thiol groups of cysteine residues in proteins.[1] This reactivity is the basis for the diverse biological activities of many compounds in this class.
Mechanism of Action: Michael Addition
The electrophilic β-carbon of the enone system is susceptible to nucleophilic attack by cellular thiols, most notably glutathione (GSH) and cysteine residues within proteins. This covalent modification can alter the function of target proteins, leading to a variety of cellular responses.
Interaction with the Keap1-Nrf2 Pathway
A key signaling pathway modulated by many α,β-unsaturated carbonyl compounds is the Keap1-Nrf2 pathway, which is a master regulator of the cellular antioxidant response.[5][6][7]
-
Under basal conditions: The transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.
-
Activation by electrophiles: Electrophilic compounds like this compound can react with specific cysteine residues on Keap1. This covalent modification induces a conformational change in Keap1, leading to the release of Nrf2.
-
Cellular response: Liberated Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating their expression. These genes encode for antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and proteins involved in glutathione biosynthesis.
Potential Therapeutic Applications
The ability to modulate the Nrf2 pathway suggests that this compound could be investigated for therapeutic potential in conditions associated with oxidative stress, such as:
-
Neurodegenerative diseases
-
Inflammatory disorders
-
Cancer chemoprevention
However, it is important to note that the reactivity of α,β-unsaturated ketones can also lead to cytotoxicity if not properly controlled. Therefore, extensive research would be required to evaluate the therapeutic index of this compound.
Proposed Experimental Protocols for Biological Evaluation
To assess the potential biological activities of this compound, the following experimental protocols are proposed.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human cell line (e.g., HepG2, a human liver cancer cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
A stock solution of this compound is prepared in DMSO and then serially diluted in culture medium to the desired concentrations.
-
The culture medium is removed from the wells and replaced with the medium containing different concentrations of the test compound. A vehicle control (DMSO) is also included.
-
The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.
-
The medium is then removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ (half-maximal inhibitory concentration) is determined.
Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)
This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a reporter gene (luciferase) under the control of the Antioxidant Response Element (ARE).
Materials:
-
AREc32 cells (a cell line stably transfected with an ARE-luciferase reporter construct)
-
Culture medium and supplements as for the MTT assay
-
This compound
-
Positive control (e.g., sulforaphane)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
AREc32 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of this compound or a positive control for a defined period (e.g., 16-24 hours).
-
After treatment, the cells are lysed, and the luciferase assay reagent is added.
-
The luminescence is measured using a luminometer.
-
The fold induction of luciferase activity is calculated relative to the vehicle-treated control cells.
Conclusion
This compound represents an interesting, yet understudied, member of the α,β-unsaturated diketone family. Based on its structure, it is amenable to synthesis via established methods such as the aldol condensation. Its electrophilic nature, conferred by the enone functionalities, suggests a high potential for biological activity, likely mediated through Michael addition reactions with cellular nucleophiles. A particularly promising area of investigation is its potential to modulate the Keap1-Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative stress. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and biological evaluation of this compound. Further research is warranted to elucidate the specific properties and potential applications of this compound in medicinal chemistry and drug discovery.
References
- 1. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 4. scribd.com [scribd.com]
- 5. pnas.org [pnas.org]
- 6. researchmap.jp [researchmap.jp]
- 7. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
discovery and isolation of (E)-2,7-Dimethyloct-4-ene-3,6-dione
An In-depth Technical Guide on the Synthesis, Isolation, and Characterization of (E)-2,7-Dimethyloct-4-ene-3,6-dione
Audience: Researchers, scientists, and drug development professionals.
Abstract: this compound is a specific isomer of a larger class of diketones. While the discovery and isolation of this exact compound from a natural source are not prominently documented in scientific literature, its synthesis can be achieved through established organic chemistry methodologies. This guide outlines a plausible synthetic route, detailed experimental protocols for its preparation and isolation, and methods for its characterization. The information provided is based on general principles of organic synthesis and data available for structurally related compounds.
Introduction
This compound is a member of the β-diketone family, characterized by two ketone functional groups separated by a single carbon atom, with an additional alkene functionality. The "(E)" designation specifies the stereochemistry of the double bond. β-Diketones are of significant interest in medicinal chemistry and materials science as they are versatile precursors for the synthesis of heterocyclic compounds and can act as chelating ligands for various metals.[1] This document provides a comprehensive overview of a potential synthetic pathway and purification methods for this compound.
Proposed Synthesis and Isolation
The synthesis of this compound can be envisioned as a multi-step process starting from commercially available precursors. A plausible route involves the creation of a diol intermediate, followed by oxidation.
2.1. Synthetic Pathway Overview
A potential synthetic pathway is outlined below. This pathway begins with the stereoselective reduction of a corresponding alkyne diol to an alkene diol, followed by oxidation to the desired dione.
References
physical and chemical characteristics of (E)-2,7-Dimethyloct-4-ene-3,6-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2,7-Dimethyloct-4-ene-3,6-dione is an α,β-unsaturated dione of interest in organic synthesis and potentially in the development of novel bioactive compounds. Its conjugated system, consisting of a carbon-carbon double bond and two carbonyl groups, imparts unique chemical reactivity, making it a versatile intermediate for various chemical transformations. This technical guide provides a comprehensive overview of its physical and chemical characteristics, supported by generalized experimental protocols and logical workflows for its synthesis and analysis.
Physicochemical Characteristics
While specific experimental data for this compound is limited in publicly available literature, its properties can be reliably estimated based on its chemical structure and data from analogous compounds.
General Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₂ | |
| Molecular Weight | 168.23 g/mol | [1] |
| IUPAC Name | This compound | |
| CAS Number | 62738-21-0 (isomer unspecified) |
Estimated Physical Properties
The following data is extrapolated from structurally similar compounds, such as 2,7-dimethyloctane-3,6-dione and other unsaturated ketones.
| Property | Estimated Value | Notes |
| Boiling Point | ~220-240 °C at 760 mmHg | Estimated based on the boiling point of 2,7-dimethyloct-4-yne-3,6-diol (235.4°C)[2]. The presence of the double bond and dione functionality will influence this. |
| Melting Point | Not readily available | As a relatively small, non-polar molecule, it is likely a liquid at room temperature. |
| Density | ~0.95-1.0 g/cm³ | Based on the density of 2,7-dimethyloct-4-yne-3,6-diol (0.981 g/cm³)[2]. |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, diethyl ether). Limited solubility in water. | Typical for medium-chain ketones. |
Spectroscopic Data (Predicted)
The following are predicted spectroscopic characteristics based on the structure of this compound.
| Spectroscopy | Predicted Features |
| ¹H NMR | - Signals for the two isopropyl groups (-CH(CH₃)₂), likely a doublet and a septet. - Signals for the vinylic protons (-CH=CH-) in the trans configuration, expected to be doublets with a coupling constant of ~15-18 Hz. - Chemical shifts for the vinylic protons are expected to be downfield due to conjugation with the carbonyl groups. |
| ¹³C NMR | - Signals for the carbonyl carbons (~190-200 ppm). - Signals for the sp² hybridized carbons of the double bond (~130-150 ppm). - Signals for the carbons of the isopropyl groups. |
| Infrared (IR) | - Strong absorption band for the C=O stretching of the conjugated ketone (~1650-1680 cm⁻¹). - Absorption band for the C=C stretching (~1600-1640 cm⁻¹). - C-H stretching and bending vibrations. |
| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z = 168. - Fragmentation pattern corresponding to the loss of alkyl and acyl groups. |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly available. However, the following generalized procedures for the synthesis of α,β-unsaturated ketones and their characterization are applicable.
Synthesis
A plausible synthetic route to this compound involves the oxidation of the corresponding alkyne diol precursor, (E)-2,7-Dimethyloct-4-ene-3,6-diol. The diol can be synthesized from 2,7-Dimethyloct-4-yne-3,6-diol via stereoselective reduction of the alkyne.
Step 1: Synthesis of 2,7-Dimethyloct-4-yne-3,6-diol
This precursor can be synthesized via a Grignard reaction.
-
Materials: Isobutyraldehyde, ethyne (or a protected equivalent), magnesium turnings, ethyl bromide, dry diethyl ether or THF, hydrochloric acid.
-
Procedure:
-
Prepare ethynylmagnesium bromide by bubbling ethyne gas through a solution of ethylmagnesium bromide in dry THF.
-
Add isobutyraldehyde dropwise to the Grignard reagent at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 2,7-Dimethyloct-4-yne-3,6-diol by column chromatography or distillation.
-
Step 2: Reduction of 2,7-Dimethyloct-4-yne-3,6-diol to (E)-2,7-Dimethyloct-4-ene-3,6-diol
A dissolving metal reduction is typically used for the stereoselective formation of a trans-alkene.
-
Materials: 2,7-Dimethyloct-4-yne-3,6-diol, sodium metal, liquid ammonia, dry ethanol.
-
Procedure:
-
Dissolve the alkyne diol in a mixture of liquid ammonia and dry ethanol at -78°C.
-
Add small pieces of sodium metal until a persistent blue color is observed.
-
Stir the reaction for several hours at -78°C.
-
Quench the reaction by the addition of ammonium chloride.
-
Allow the ammonia to evaporate, and then add water.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Step 3: Oxidation to this compound
A mild oxidizing agent is used to convert the secondary alcohols to ketones.
-
Materials: (E)-2,7-Dimethyloct-4-ene-3,6-diol, pyridinium chlorochromate (PCC) or a Swern oxidation system (oxalyl chloride, DMSO, triethylamine), dichloromethane.
-
Procedure (using PCC):
-
Dissolve the diol in dry dichloromethane.
-
Add PCC in one portion and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the connectivity and stereochemistry of the molecule. The coupling constant of the vinylic protons will be indicative of the (E)-configuration.
-
Infrared (IR) Spectroscopy: An IR spectrum will confirm the presence of the conjugated ketone functional groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the elemental composition of the molecule.
-
Purity Analysis: Purity can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Chemical Reactivity and Potential Applications
As an α,β-unsaturated dione, this compound is expected to exhibit reactivity at several sites:
-
Nucleophilic Addition to the Carbonyl Groups: The ketone functionalities can undergo reactions with various nucleophiles.
-
Conjugate Addition (Michael Addition): The β-carbon of the enone system is electrophilic and susceptible to attack by soft nucleophiles.
-
Reactions at the Double Bond: The alkene can undergo reactions such as hydrogenation, epoxidation, and dihydroxylation.
This reactivity profile makes it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents and other specialty chemicals. The presence of two carbonyl groups offers opportunities for the construction of heterocyclic compounds.
Signaling Pathways and Biological Activity
There is currently no specific information in the scientific literature detailing the involvement of this compound in any biological signaling pathways or its specific biological activities. However, α,β-unsaturated ketones are a class of compounds known to exhibit a range of biological effects, often through their ability to act as Michael acceptors and react with biological nucleophiles such as cysteine residues in proteins. Further research is required to explore the potential biological profile of this specific molecule.
Visualizations
Synthetic Workflow
The following diagram illustrates a logical workflow for the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Conclusion
This compound represents an interesting synthetic target with potential applications in various fields of chemistry. While direct experimental data is scarce, its physicochemical properties and reactivity can be reasonably predicted. The generalized synthetic and analytical protocols provided in this guide offer a solid foundation for researchers and scientists to produce and characterize this compound, paving the way for future investigations into its chemical and biological properties.
References
An In-depth Technical Guide on (E)-2,7-Dimethyloct-4-ene-3,6-dione: Molecular Structure and Stereochemistry
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the molecular structure, stereochemistry, and potential synthetic pathways for (E)-2,7-Dimethyloct-4-ene-3,6-dione. While specific experimental data for this particular molecule is not extensively available in public databases, this document extrapolates information from related compounds and general synthetic methodologies for (E)-1,4-enediones to provide a comprehensive resource.
Molecular Structure and Properties
This compound is an unsaturated diketone with the molecular formula C₁₀H₁₆O₂. The structure features an eight-carbon chain with methyl groups at positions 2 and 7, and ketone functionalities at positions 3 and 6. The defining feature is the carbon-carbon double bond between carbons 4 and 5 in the trans or (E) configuration. This stereoisomer is distinct from its cis or (Z) counterpart.[1]
The core structure is a 1,4-enedione, a class of molecules known for their utility as synthetic intermediates. The general CAS number for 2,7-dimethyl-oct-4-ene-3,6-dione is 62738-21-0.[2]
Table 1: General Properties of 2,7-Dimethyloct-4-ene-3,6-dione and a Related Saturated Analog
| Property | This compound | 2,7-Dimethyloctane-3,6-dione (Saturated Analog)[3] |
| Molecular Formula | C₁₀H₁₆O₂ | C₁₀H₁₈O₂ |
| Molecular Weight | 168.23 g/mol [1] | 170.25 g/mol |
| IUPAC Name | This compound | 2,7-Dimethyloctane-3,6-dione |
| Canonical SMILES | CC(C)C(=O)/C=C/C(=O)C(C)C | CC(C)C(=O)CCC(=O)C(C)C |
| InChIKey | Not available for specific isomer | AYNYXNUAKHOIIF-UHFFFAOYSA-N |
Stereochemistry
The key stereochemical feature of this compound is the geometry of the double bond. In the (E)-isomer, the substituent groups on the double bond are on opposite sides of the bond axis. This contrasts with the (Z)-isomer where they are on the same side. This difference in geometry can significantly impact the molecule's physical properties, reactivity, and biological activity.
The molecule also contains two chiral centers at the C2 and C7 positions, arising from the methyl substituents. This means that this compound can exist as different stereoisomers: (2R, 7R), (2S, 7S), and a meso compound (2R, 7S). The specific stereochemistry at these centers would depend on the synthetic route and starting materials.
Caption: Stereochemical considerations for this compound.
Proposed Synthetic Pathways and Experimental Protocols
Proposed Synthesis: Aerobic Oxidative Dehydrogenation
This method offers a direct and atom-economical route to (E)-1,4-enediones from their saturated precursors with high stereoselectivity for the (E)-isomer.[4]
Starting Material: 2,7-Dimethyloctane-3,6-dione
Reaction Scheme:
2,7-Dimethyloctane-3,6-dione → this compound
Experimental Protocol (General Procedure adapted from Zhao et al., 2021): [4]
-
Reactant Preparation: To a reaction vessel, add 2,7-dimethyloctane-3,6-dione (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a suitable solvent (e.g., DMSO).
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 100 °C) under an oxygen atmosphere (using a balloon or in an oxygen-purged vessel) for a designated period (e.g., 24 hours).
-
Work-up and Purification: After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired this compound.
Caption: Proposed workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
Without experimental data, we can predict the expected spectroscopic features based on the structure.
-
¹H NMR: The spectrum would be expected to show signals for the olefinic protons (H4 and H5) in the downfield region (typically 6-7 ppm), with a large coupling constant characteristic of a trans relationship. The methine protons at C2 and C7 would appear as multiplets, and the methyl protons would be visible as doublets.
-
¹³C NMR: The carbonyl carbons (C3 and C6) would resonate at a low field (around 200 ppm). The olefinic carbons (C4 and C5) would appear in the vinylic region (around 130-140 ppm). Signals for the aliphatic carbons would be observed at higher fields.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the α,β-unsaturated ketone would be expected around 1680-1660 cm⁻¹. The C=C stretching vibration would appear around 1640-1620 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 168.23. Fragmentation patterns would likely involve cleavage alpha to the carbonyl groups.
Potential Biological Activity
While no specific biological activities have been reported for this compound, related long-chain unsaturated compounds and diketones are known to possess a range of biological effects. Further research would be required to explore the potential pharmacological profile of this molecule.
Conclusion
This compound is a molecule of interest due to its 1,4-enedione core and defined stereochemistry. Although specific experimental data is sparse in the public domain, this guide provides a solid foundation for researchers by outlining its structural features, stereochemical complexity, and a plausible, modern synthetic route. The proposed experimental protocol, based on established methods for similar compounds, offers a starting point for the synthesis and further investigation of this and related molecules. Future work should focus on the synthesis, isolation, and full spectroscopic characterization of this compound, as well as the exploration of its potential biological activities.
References
An In-depth Technical Guide to the Solubility of (E)-2,7-Dimethyloct-4-ene-3,6-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (E)-2,7-Dimethyloct-4-ene-3,6-dione. Due to the absence of publicly available experimental solubility data for this specific compound, this document outlines its predicted solubility based on its chemical structure and the fundamental principles of organic chemistry. Furthermore, it details a standardized experimental protocol for the quantitative determination of its thermodynamic solubility in various solvents, which is a critical parameter in drug discovery and development.
Core Concepts in Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[1] The polarity of a molecule is a function of its functional groups and overall structure. Polar molecules, such as those containing hydroxyl (-OH) or carbonyl (C=O) groups, tend to dissolve in polar solvents like water and ethanol, while non-polar molecules, which are typically rich in hydrocarbon content, dissolve in non-polar solvents like hexane and toluene.[2][3]
This compound possesses a ten-carbon backbone with branched alkyl groups, contributing to its non-polar character. However, the presence of two ketone (carbonyl) functional groups introduces significant polarity through dipole-dipole interactions. This dual nature suggests that its solubility will be intermediate and highly dependent on the solvent's properties.
Predicted Solubility Profile
The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents. These predictions are qualitative and based on the structural analysis of the molecule.
| Solvent Classification | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Low | The large non-polar hydrocarbon backbone is expected to dominate, leading to poor miscibility with water despite the presence of two polar ketone groups. |
| Methanol | Moderate to High | The alkyl nature of methanol can better solvate the non-polar parts of the molecule, while its hydroxyl group can interact with the ketone groups. | |
| Ethanol | Moderate to High | Similar to methanol, ethanol provides a balance of polar and non-polar characteristics suitable for dissolving the target compound. | |
| Polar Aprotic | Acetone | High | As a ketone itself, acetone has a similar polarity and is an excellent solvent for other ketones. |
| Acetonitrile | Moderate | Its high polarity should allow for good interaction with the diketone functionality. | |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[4] | |
| Dichloromethane (DCM) | High | A solvent of intermediate polarity, DCM is effective at dissolving many organic compounds that are not soluble in highly polar or highly non-polar solvents. | |
| Non-Polar | Hexane | Moderate | The non-polar nature of hexane will readily solvate the hydrocarbon portions of the molecule, but the polar ketone groups may limit overall solubility. |
| Toluene | Moderate to High | The aromatic ring of toluene allows for some interaction with the polar parts of the molecule, in addition to solvating the non-polar backbone. | |
| Diethyl Ether | High | Its ability to act as a hydrogen bond acceptor and its overall low polarity make it a good solvent for a wide range of organic molecules.[5] |
Experimental Protocol: Thermodynamic Solubility Determination
To obtain precise and accurate solubility data, a thermodynamic solubility assay is recommended.[6][7] This method measures the equilibrium solubility of a compound, which is essential for applications in drug formulation and development. The following is a detailed protocol for determining the solubility of this compound.
Objective: To determine the thermodynamic solubility of this compound in a selection of solvents at a specified temperature (e.g., 25°C).
Materials:
-
This compound (solid or liquid)
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetone, hexane)
-
Glass vials with screw caps
-
Analytical balance
-
Pipettes and tips
-
Shaker or rotator set at a constant temperature
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks for standard preparation
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed glass vial. The excess is crucial to ensure that an equilibrium between the dissolved and undissolved compound is achieved.
-
Record the initial mass of the compound.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25°C).
-
Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution process has reached a steady state.
-
-
Sample Separation:
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess undissolved compound.
-
Carefully collect the supernatant using a pipette, being cautious not to disturb the solid pellet.
-
Filter the supernatant through a syringe filter to remove any remaining particulate matter.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Develop a suitable HPLC method to separate and quantify the compound. This will involve selecting an appropriate column, mobile phase, and detector wavelength.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the filtered supernatant from the equilibrated samples.
-
Determine the concentration of the compound in the samples by comparing their peak areas to the calibration curve.
-
-
Data Analysis:
-
The concentration obtained from the HPLC analysis represents the thermodynamic solubility of this compound in that specific solvent at the tested temperature.
-
Express the solubility in appropriate units, such as µg/mL or mM.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the thermodynamic solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
References
- 1. chem.ws [chem.ws]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. Khan Academy [khanacademy.org]
- 4. aqueous solution - How to predict the solubility of an organic compound in different kinds of solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. In-vitro Thermodynamic Solubility [protocols.io]
- 7. creative-biolabs.com [creative-biolabs.com]
Methodological & Application
analytical methods for detecting (E)-2,7-Dimethyloct-4-ene-3,6-dione
An increasing interest in the identification and quantification of specialty chemicals in various matrices necessitates the development of robust and reliable analytical methodologies. (E)-2,7-Dimethyloct-4-ene-3,6-dione is an unsaturated diketone with potential applications in the flavor, fragrance, and pharmaceutical industries. Accurate detection and quantification of this compound are crucial for quality control, pharmacokinetic studies, and safety assessments. This document provides detailed application notes and protocols for the analytical detection of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high sensitivity and specificity, making it ideal for the identification and quantification of this analyte in complex matrices.
Application Note
This GC-MS method is suitable for the determination of this compound in organic solvents, essential oils, and food matrices. The method involves a simple sample preparation procedure followed by GC-MS analysis. Electron Ionization (EI) is used for fragmentation and identification, while Selected Ion Monitoring (SIM) can be employed for enhanced sensitivity in quantitative analysis.
Experimental Protocol
1.2.1. Sample Preparation
-
Liquid Samples (e.g., essential oils, organic solutions):
-
Dilute the sample with a suitable solvent (e.g., hexane, ethyl acetate) to a concentration within the calibrated range.
-
Add an internal standard (e.g., undecanone) for improved quantitative accuracy.
-
Vortex the sample for 30 seconds.
-
Transfer an aliquot to a GC vial for analysis.
-
-
Solid/Semi-Solid Samples (e.g., food matrices):
-
Homogenize the sample.
-
Perform a solvent extraction using a non-polar solvent like hexane or a mixture of hexane and ethyl acetate.
-
For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interferences.
-
Concentrate the extract under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the analytical solvent containing the internal standard.
-
Transfer to a GC vial.
-
1.2.2. GC-MS Instrumentation and Conditions
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 (Full Scan) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Data Acquisition | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Data Presentation
Table 1: Proposed Quantitative Data for GC-MS Method Validation
| Parameter | Expected Value |
| Retention Time (min) | Analyte-specific |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Linearity (R²) | > 0.99 |
| Recovery (%) | 85-115% |
| Precision (RSD%) | < 15% |
High-Performance Liquid Chromatography (HPLC) Method
HPLC with UV detection provides an alternative method for the analysis of this compound, particularly for less volatile samples or when derivatization is not desired.
Application Note
This HPLC method is suitable for the quantification of this compound in pharmaceutical formulations and biological fluids. The presence of a chromophore (the carbon-carbon double bond conjugated with the carbonyl groups) allows for UV detection. A reversed-phase column is proposed for separation.
Experimental Protocol
2.2.1. Sample Preparation
-
Liquid Samples (e.g., pharmaceutical formulations):
-
Dilute the sample with the mobile phase to a suitable concentration.
-
Filter through a 0.45 µm syringe filter.
-
Transfer to an HPLC vial.
-
-
Biological Samples (e.g., plasma, urine):
-
Perform a protein precipitation step by adding a threefold excess of cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
2.2.2. HPLC Instrumentation and Conditions
| Parameter | Setting |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis Detector |
| Wavelength | To be determined based on UV scan (estimated around 220-240 nm) |
Data Presentation
Table 2: Proposed Quantitative Data for HPLC-UV Method Validation
| Parameter | Expected Value |
| Retention Time (min) | Analyte-specific |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Linearity (R²) | > 0.99 |
| Recovery (%) | 85-115% |
| Precision (RSD%) | < 15% |
Visualizations
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for HPLC-UV analysis of this compound.
Application Notes and Protocols for (E)-2,7-Dimethyloct-4-ene-3,6-dione in Flavor Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature specifically detailing the applications of (E)-2,7-Dimethyloct-4-ene-3,6-dione in flavor chemistry is limited. The following application notes and protocols are based on the known properties of this molecule and extrapolated from the well-documented roles of structurally related compounds, such as unsaturated ketones and diketones, in food and flavor science.
Introduction to this compound
Chemical Structure and Properties:
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C10H16O2 | [1][2] |
| Molecular Weight | 168.23 g/mol | [1] |
| CAS Number | 62738-21-0 | [3] |
Potential Applications in Flavor Chemistry
Based on the chemistry of similar compounds, this compound could find applications in the following areas:
-
Savory and Cooked Flavors: The diketone functionality is often associated with buttery, creamy, and caramelic notes. Its unsaturated nature might introduce additional complex, possibly fatty, green, or waxy notes. It could be investigated as a component in savory flavor systems for processed foods, such as soups, sauces, and snack seasonings.
-
Dairy and Confectionery Flavors: Vicinal diketones are key aroma compounds in many dairy products, contributing to buttery and creamy characteristics. This compound could be explored for enhancing or modifying the flavor profiles of butter, cheese, and yogurt analogs, as well as in confectionery applications like caramels and toffees.
-
Maillard Reaction Products: Diketones are known to be formed during the Maillard reaction, a crucial process for flavor development in cooked foods. This compound could potentially be a marker for specific processing conditions or a contributor to the overall flavor of baked goods, roasted meats, and coffee.
Experimental Protocols
The following are generalized protocols that can be adapted for the study of this compound.
Protocol 3.1: Synthesis of this compound (Hypothetical)
Protocol 3.2: Extraction and Analysis of this compound from a Food Matrix
This protocol outlines a general procedure for the extraction and analysis of volatile and semi-volatile compounds from a food matrix, which can be optimized for the target compound.
Materials:
-
Food sample
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Solid-phase microextraction (SPME) fibers (e.g., DVB/CAR/PDMS)
Procedure:
-
Sample Preparation: Homogenize 10 g of the food sample. For solid samples, a solvent extraction may be necessary. For liquid samples, direct SPME or liquid-liquid extraction can be employed.
-
Solvent Extraction (for solid samples): a. Mix the homogenized sample with 50 mL of DCM. b. Sonicate for 30 minutes. c. Filter the mixture and collect the DCM phase. d. Dry the DCM extract over anhydrous sodium sulfate. e. Concentrate the extract to 1 mL under a gentle stream of nitrogen.
-
SPME Analysis (for liquid or homogenized solid samples): a. Place 5 g of the sample in a 20 mL headspace vial. b. Add a saturated solution of NaCl to enhance volatilization. c. Equilibrate the sample at a controlled temperature (e.g., 60°C) for 15 minutes. d. Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes).
-
GC-MS Analysis: a. Injector: Splitless mode, 250°C. b. Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent. c. Oven Program: Start at 40°C for 2 min, ramp to 250°C at 5°C/min, hold for 5 min. d. Mass Spectrometer: Electron ionization (EI) at 70 eV, scan range m/z 35-400.
-
Compound Identification: Identify this compound by comparing its mass spectrum and retention index with an authentic standard (if available) or with library data.
Protocol 3.3: Sensory Evaluation using Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique to determine the odor activity of individual volatile compounds.[4]
Procedure:
-
Prepare the sample extract as described in Protocol 3.2.
-
Inject the extract into a GC-O system.
-
The column effluent is split between a mass spectrometer and a heated sniffing port.[5]
-
A trained panelist sniffs the effluent at the sniffing port and records the retention time and a descriptor for each detected odor.
-
The intensity and duration of the odor can also be recorded.
-
Correlate the sensory data with the mass spectrometry data to identify the compounds responsible for specific aromas.
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Known Flavor/Odor Descriptors |
| This compound | C10H16O2 | 168.23 | 62738-21-0 | Not specified in literature |
| 2,7-Dimethyloctane-3,6-dione | C10H18O2 | 170.25 | 51513-41-8 | Not specified in literature.[6] |
| Diacetyl (2,3-Butanedione) | C4H6O2 | 86.09 | 431-03-8 | Buttery, creamy, sweet |
| 2,3-Pentanedione | C5H8O2 | 100.12 | 600-14-6 | Buttery, toffee, fruity |
| (E)-2-Octenal | C8H14O | 126.20 | 2548-87-0 | Green, fatty, cucumber |
Visualizations
Caption: Classification of flavor-active ketones.
Caption: Workflow for GC-MS/Olfactometry analysis.
References
- 1. Buy (Z)-2,7-Dimethyloct-4-ene-3,6-dione [smolecule.com]
- 2. 2,7-Dimethyl-4-octene-3,6-dione | C10H16O2 | CID 12335867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,7-dimethyl-oct-4-ene-3,6-dione | CAS#:62738-21-0 | Chemsrc [chemsrc.com]
- 4. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]
- 6. 2,7-Dimethyloctane-3,6-dione | C10H18O2 | CID 11275264 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of (E)-2,7-Dimethyloct-4-ene-3,6-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2,7-Dimethyloct-4-ene-3,6-dione is a diketone that may be of interest in various fields, including flavor and fragrance chemistry, as well as a potential intermediate or impurity in drug synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds such as this diketone.[1][2] This document provides a detailed application note and protocol for the analysis of this compound using GC-MS.
Principle of the Method
The analysis is performed using Gas Chromatography (GC) for the separation of this compound from the sample matrix, followed by Mass Spectrometry (MS) for detection and quantification. The sample is introduced into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column.[2] The separated analyte then enters the mass spectrometer, where it is ionized, fragmented, and detected based on its mass-to-charge ratio (m/z).
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. Common techniques for volatile compounds include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and headspace analysis.[1][2]
Protocol for Liquid-Liquid Extraction (LLE):
-
Sample Collection: Collect samples in clean glass containers to prevent contamination.[1]
-
Solvent Selection: Use a volatile organic solvent such as dichloromethane or hexane.[1][3]
-
Extraction:
-
To 5 mL of an aqueous sample, add 5 mL of dichloromethane.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Allow the layers to separate. The organic layer, containing the analyte, will be the bottom layer.
-
Carefully transfer the organic layer to a clean vial.
-
-
Drying and Concentration:
-
Filtration: Filter the final extract through a 0.22 µm PTFE syringe filter to remove any particulates before injection.[1]
-
Transfer: Transfer the filtered sample into a 2 mL autosampler vial for GC-MS analysis.[3]
GC-MS Instrumentation and Conditions
The following table outlines the recommended GC-MS parameters for the analysis of this compound. These are starting conditions and may require optimization.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column[5] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Start at 50 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-400 m/z |
Data Presentation
Quantitative analysis of this compound can be performed by creating a calibration curve using standards of known concentrations. The following table presents illustrative quantitative data.
| Analyte | Retention Time (min) | Quantifying Ion (m/z) | Concentration (µg/mL) | Peak Area |
| This compound | 12.5 | 85 | 1 | 150,000 |
| 5 | 750,000 | |||
| 10 | 1,500,000 | |||
| 25 | 3,750,000 | |||
| 50 | 7,500,000 |
Visualizations
The following diagrams illustrate the experimental workflow and a plausible mass fragmentation pattern for this compound.
Caption: Experimental workflow for GC-MS analysis.
Caption: Plausible mass fragmentation of the target analyte.
Discussion
The provided protocol offers a robust starting point for the analysis of this compound. The choice of a non-polar HP-5MS column is suitable for the separation of a wide range of volatile and semi-volatile compounds.[5] The oven temperature program is designed to provide good chromatographic resolution. The mass spectrometer operating in electron ionization (EI) mode at 70 eV will produce reproducible fragmentation patterns, which are crucial for compound identification and library matching. The proposed quantifying ion at m/z 85 is a plausible stable fragment resulting from alpha-cleavage, a common fragmentation pathway for ketones.
Conclusion
This application note details a comprehensive method for the analysis of this compound by GC-MS. The protocols for sample preparation and instrument conditions are provided as a guideline and may be further optimized to suit specific laboratory requirements and sample matrices. The use of structured data presentation and visual workflows aims to facilitate ease of use and understanding for researchers and professionals in the field.
References
Application Notes and Protocols for (E)-2,7-Dimethyloct-4-ene-3,6-dione
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the biological activity of (E)-2,7-Dimethyloct-4-ene-3,6-dione is not currently available in peer-reviewed scientific literature. The following application notes are based on the reported activities of structurally similar compounds and provide a general framework for potential research and development.
Introduction
This compound is a diketone with a dimethyloctene backbone. While this specific molecule is not well-characterized biologically, analogous compounds, such as certain monoterpene derivatives, have demonstrated notable biological activities. Specifically, derivatives of 3,7-dimethyl-2,6-octadienamide have shown promising fungicidal properties. This suggests that this compound may also possess antifungal activities, making it a candidate for screening in agrochemical and pharmaceutical research.
Potential Application: Antifungal Agent
Based on the fungicidal activity of structurally related compounds, this compound is a candidate for investigation as a novel antifungal agent. It may be effective against a range of fungal pathogens relevant to agriculture and human health.
Quantitative Data Summary
As there is no direct quantitative data for this compound, the following table presents data for a structurally related fungicidal compound, (Z/E)-3,7-dimethyl-2,6-octadienamide derivatives, to serve as a reference for potential efficacy.
Table 1: Fungicidal Activity of Analogue Compounds
| Compound ID | Fungal Species | Concentration (µg/mL) | Inhibition Rate (%) | EC50 (µM) |
| 5C | Rhizoctonia solani | 50 | 94.0 | Not Reported |
| 5I | Rhizoctonia solani | 50 | 93.4 | Not Reported |
| 6b | Rhizoctonia solani | 50 | 91.5 | Not Reported |
| 5f | Fusarium graminearum | Not Reported | Not Reported | 4.3 |
| 5f | Rhizoctonia solani | Not Reported | Not Reported | 9.7 |
Experimental Protocols
The following is a generalized protocol for the preliminary screening of this compound for antifungal activity using the broth microdilution method. This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[1][2][3]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
1. Materials and Reagents:
-
This compound
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Rhizoctonia solani)
-
Sterile 96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Spectrophotometer
-
Sterile water
-
Dimethyl sulfoxide (DMSO)
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Negative control (medium only)
2. Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium.
-
Harvest spores or yeast cells and suspend them in sterile saline.
-
Adjust the suspension to a concentration of 1 x 10^6 to 5 x 10^6 CFU/mL using a spectrophotometer or hemocytometer.
-
Dilute the adjusted fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in the microtiter plate wells.
3. Preparation of Test Compound:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of desired concentrations.
4. Assay Procedure:
-
Add 100 µL of the diluted fungal inoculum to each well of the 96-well plate already containing 100 µL of the serially diluted test compound.
-
Include wells for a positive control (fungal inoculum with a known antifungal), a negative control (medium only), and a growth control (fungal inoculum in medium with DMSO at the highest concentration used for the test compound).
-
Incubate the plates at an appropriate temperature (e.g., 35°C for Candida spp., 28-35°C for molds) for 24-72 hours, depending on the growth rate of the fungus.[4]
5. Data Analysis:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% or ≥90% reduction) compared to the growth control.[5]
-
Growth can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
Visualizations
Hypothetical Experimental Workflow
Caption: Workflow for determining the MIC of a test compound.
Hypothetical Signaling Pathway for Antifungal Action
Many fungicides act by disrupting key signaling pathways in fungi, such as the High Osmolarity Glycerol (HOG) pathway, which is a Mitogen-Activated Protein Kinase (MAPK) cascade involved in stress response.[6][7][8]
Caption: Hypothetical MAPK signaling pathway targeted by an antifungal agent.
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reviberoammicol.com [reviberoammicol.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of (E)-2,7-Dimethyloct-4-ene-3,6-dione for Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2,7-Dimethyloct-4-ene-3,6-dione is an α,β-unsaturated 1,4-dione that may require derivatization prior to analysis by gas chromatography-mass spectrometry (GC-MS) to improve its volatility, thermal stability, and chromatographic behavior. This document provides detailed application notes and protocols for the derivatization of this compound, focusing on two primary methods: oximation and hydrazone formation. These methods target the ketone functional groups, enhancing the analytical performance for sensitive and reliable quantification.
Analytical Challenge and Derivatization Strategy
Direct GC-MS analysis of this compound can be challenging due to the polarity of the ketone groups, which can lead to poor peak shape and potential thermal degradation in the GC inlet. Derivatization chemically modifies the analyte to a less polar and more volatile form.
Key Derivatization Reactions:
-
Oximation: Reaction of the ketone groups with an oximation reagent, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), to form a stable oxime derivative. PFBHA derivatives are particularly advantageous for electron capture detection (ECD) and enhance sensitivity in mass spectrometry.
-
Hydrazone Formation: Reaction of the ketone groups with a hydrazine-based reagent, such as 2,4-dinitrophenylhydrazine (DNPH) or hydrazine hydrate, to form a corresponding hydrazone. These derivatives often exhibit improved thermal stability and chromatographic properties.
Quantitative Data Summary
The following tables summarize the expected analytical performance for the derivatization of diones based on data for similar carbonyl compounds. Note: This data is for analogous compounds and should be used as a guideline. Method validation is required for this compound.
Table 1: Oximation with PFBHA - Expected Performance
| Parameter | Expected Value | Remarks |
| Reaction Yield | > 95% | PFBHA is a highly efficient derivatizing agent for ketones. |
| Limit of Detection (LOD) | 0.01 - 0.2 µmol/L | Dependent on the specific ketone and analytical instrumentation.[1] |
| Limit of Quantification (LOQ) | 0.1 ppm | For hydrazine derivatized with acetone, indicating high sensitivity is achievable.[2] |
| Linearity (R²) | > 0.99 | Expected over a relevant concentration range. |
| Derivative Stability | Stable | PFBHA derivatives are generally stable, though storage conditions should be optimized.[3][4] |
Table 2: Hydrazone Formation - Expected Performance
| Parameter | Expected Value | Remarks |
| Reaction Yield | High | Hydrazine reactions with ketones are typically high-yielding. |
| Limit of Detection (LOD) | Low ng/mL range | Dependent on the specific hydrazine reagent and detector. |
| Limit of Quantification (LOQ) | Low ppm range | Expected for trace analysis in complex matrices.[2] |
| Linearity (R²) | > 0.99 | Expected over a relevant concentration range. |
| Derivative Stability | Good | Hydrazones are generally stable for GC-MS analysis. |
Experimental Protocols
Protocol 1: Derivatization via Oximation with PFBHA
This protocol describes the formation of O-(2,3,4,5,6-pentafluorobenzyl)oximes of this compound for GC-MS analysis.
Materials:
-
This compound standard
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
Hexane (GC grade)
-
Sodium sulfate (anhydrous)
-
Deionized water
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate) at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
-
Derivatization Reaction:
-
To a 2 mL reaction vial, add 100 µL of the sample or standard solution.
-
Add 100 µL of a 10 mg/mL PFBHA solution in pyridine.
-
Seal the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 60-70°C for 60 minutes.
-
-
Extraction:
-
After incubation, allow the vial to cool to room temperature.
-
Add 500 µL of deionized water and 500 µL of hexane to the vial.
-
Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivatives into the hexane layer.
-
Centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
-
Drying and Analysis:
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to an autosampler vial for GC-MS analysis.
-
Protocol 2: Derivatization via Hydrazone Formation
This protocol outlines the formation of hydrazones of this compound for GC-MS analysis.
Materials:
-
This compound standard
-
Hydrazine hydrate or 2,4-Dinitrophenylhydrazine (DNPH)
-
Methanol (GC grade)
-
Hydrochloric acid (concentrated)
-
Dichloromethane (GC grade)
-
Sodium bicarbonate solution (5%)
-
Sodium sulfate (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
-
Derivatization Reaction (using Hydrazine Hydrate):
-
To a 2 mL reaction vial, add 100 µL of the sample or standard solution.
-
Add 50 µL of hydrazine hydrate and a drop of concentrated hydrochloric acid as a catalyst.
-
Seal the vial and heat at 80°C for 30 minutes.
-
-
Extraction:
-
Cool the reaction mixture to room temperature.
-
Add 500 µL of 5% sodium bicarbonate solution to neutralize the acid.
-
Add 500 µL of dichloromethane and vortex for 2 minutes to extract the hydrazone derivatives.
-
Centrifuge to separate the layers.
-
-
Drying and Analysis:
-
Transfer the lower dichloromethane layer to a clean vial containing anhydrous sodium sulfate.
-
Transfer the dried extract to an autosampler vial for GC-MS analysis.
-
Visualizations
References
Application Note & Protocol: Quantification of (E)-2,7-Dimethyloct-4-ene-3,6-dione in Essential Oils
This document provides a detailed protocol for the quantitative analysis of (E)-2,7-dimethyloct-4-ene-3,6-dione in various essential oil samples. The methodology outlined below is intended for researchers, scientists, and drug development professionals working on the chemical characterization and quality control of essential oils.
While specific quantitative data for this compound in commercially available essential oils is not extensively documented in publicly available literature, the protocols described herein provide a robust framework for its determination using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is a diketone that may be present as a minor constituent in certain essential oils. Its quantification is crucial for understanding the chemical profile, potential bioactivity, and overall quality of the oil. Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures like essential oils.[1][2] This method offers high sensitivity, selectivity, and the ability to provide structural information for compound identification.[3]
Experimental Protocols
A successful quantitative analysis relies on meticulous sample preparation and a validated analytical method.[4]
2.1. Essential Oil Extraction
For researchers starting with raw plant material, steam distillation is a common method for extracting essential oils.[1]
-
Protocol: Steam Distillation
-
Place the plant material on a grid within the distillation flask, above the boiling water, to prevent direct contact.[1]
-
Heat the water to generate steam, which will pass through the plant material, volatilizing the essential oil components.
-
The steam and essential oil vapor mixture is then condensed.
-
Collect the essential oil, which will separate from the aqueous distillate.
-
Dry the collected essential oil using anhydrous sodium sulfate to remove any residual water.[1]
-
Store the dried essential oil in a sealed vial at 4°C until analysis.[1]
-
2.2. Sample Preparation for GC-MS Analysis
Proper dilution is critical to ensure the concentration of the analyte falls within the linear range of the instrument and to prevent column overload.
-
Protocol: Sample Dilution
-
Prepare a stock solution of the essential oil by accurately weighing approximately 10 mg of the oil and dissolving it in 1.0 mL of a suitable volatile solvent (e.g., hexane, dichloromethane, or ethyl acetate).
-
From the stock solution, prepare a series of dilutions to determine the optimal concentration for analysis. A typical starting dilution for GC-MS analysis is 1:100 (v/v).
-
If an internal standard is used for quantification, add a known amount of the internal standard to each sample and calibration standard.
-
2.3. GC-MS Analysis
The following is a general GC-MS protocol that can be optimized for the specific instrument and column used.
-
Protocol: GC-MS Quantification
-
Instrumentation: A gas chromatograph equipped with a mass selective detector (GC-MS).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is generally suitable for essential oil analysis.[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[3]
-
Injection: Inject 1 µL of the diluted sample in split or splitless mode. The injector temperature should be set to a temperature that ensures rapid volatilization of the sample without causing thermal degradation (e.g., 250-280°C).[3]
-
Oven Temperature Program: A temperature gradient is used to separate the components of the essential oil. A typical program starts at a low temperature and gradually increases. For example:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at a rate of 3-5°C/min to 240-280°C.[3]
-
Final hold: Maintain the final temperature for 5-10 minutes.
-
-
Mass Spectrometer Parameters:
-
2.4. Quantification Method
Quantification can be performed using an external standard method with a calibration curve.
-
Standard Preparation: Prepare a series of calibration standards of this compound of known concentrations in the same solvent used for the sample dilutions.
-
Calibration Curve: Analyze each calibration standard using the optimized GC-MS method. Construct a calibration curve by plotting the peak area of the target compound against its concentration.
-
Sample Analysis: Analyze the diluted essential oil samples under the same conditions.
-
Calculation: Determine the concentration of this compound in the essential oil samples by comparing the peak area of the analyte to the calibration curve. The final concentration should be reported in mg/g or as a percentage of the essential oil.
Data Presentation
The quantitative results for this compound in different essential oil samples should be summarized in a table for clear comparison.
Table 1: Quantification of this compound in Various Essential Oils
| Essential Oil Source | Plant Part | Extraction Method | Concentration (mg/g) | Relative Standard Deviation (%) |
| Example: Tagetes minuta | Flowers | Steam Distillation | Data not available | Data not available |
| Example: Salvia officinalis | Leaves | Steam Distillation | Data not available | Data not available |
| Example: Lavandula angustifolia | Flowers | Steam Distillation | Data not available | Data not available |
Note: The table above serves as a template. No specific quantitative data for this compound in essential oils was identified in the searched literature.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in essential oils.
Caption: Workflow for the quantification of this compound.
References
- 1. Characterization of the Volatile Components of Essential Oils of Selected Plants in Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
Application Notes and Protocols for the Synthesis of (E)-2,7-Dimethyloct-4-ene-3,6-dione Analogs for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of (E)-2,7-dimethyloct-4-ene-3,6-dione and its analogs for the purpose of Structure-Activity Relationship (SAR) studies. The protocols outlined below are intended to serve as a guide for the development of novel therapeutic agents, with a focus on cytotoxicity and potential inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Introduction
This compound is an α,β-unsaturated ketone. This class of compounds is of significant interest in medicinal chemistry due to the electrophilic nature of the enone moiety, which can react with nucleophilic residues in biological targets, leading to a range of cellular effects.[1] The core structure of this compound is found within the clavilactone family of natural products, which have been identified as inhibitors of EGFR tyrosine kinase, a key player in cancer cell proliferation and survival.[2][3]
SAR studies of this compound analogs are crucial for optimizing their biological activity and selectivity. By systematically modifying the substituents on the core scaffold, it is possible to elucidate the structural requirements for potent and selective cytotoxicity against cancer cell lines. This document provides protocols for the synthesis of such analogs and their subsequent evaluation.
Synthesis of this compound Analogs
A general and efficient method for the synthesis of the dione analogs is through the oxidation of a suitable precursor. A common precursor for this class of compounds is 2,7-dimethyloct-4-yne-3,6-diol. The synthesis can be approached in a stepwise manner involving the formation of the carbon skeleton followed by functional group manipulations.
Synthesis of the Precursor: 2,7-Dimethyloct-4-yne-3,6-diol
The synthesis of the alkyne diol precursor can be achieved through a Grignard reaction. This involves the reaction of an appropriate acetylide with an aldehyde or ketone. For 2,7-dimethyloct-4-yne-3,6-diol, the reaction would involve the coupling of two molecules of a C5 building block.
Oxidation to the Saturated Dione
The synthesized 2,7-dimethyloctane-3,6-diol can be oxidized to the corresponding saturated dione, 2,7-dimethyloctane-3,6-dione, using standard oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation.
Dehydrogenation to this compound
The final step to introduce the α,β-unsaturation with (E) stereochemistry can be accomplished through a palladium-catalyzed dehydrogenation of the saturated dione. This method offers high stereoselectivity for the desired (E)-isomer.
Experimental Protocols
General Synthetic Protocol for this compound Analogs
This protocol describes a general method for the synthesis of this compound analogs, which can be adapted for various substituted derivatives.
Step 1: Synthesis of Substituted 2,7-Dimethyloctane-3,6-dione
A detailed protocol for the synthesis of a related dione, 1,7-di(thiophen-2-yl)heptane-1,7-dione, is provided as a representative example of dione synthesis.[4]
-
To a stirred solution of the appropriate thiophene derivative (2.0 g, 23.7 mmol) in CH2Cl2 (25 mL) at room temperature, add pimeloyl chloride (2.35 g, 11.9 mmol) and AlCl3 (4.77 g, 36 mmol).
-
Stir the mixture at room temperature for 3 hours.
-
Quench the reaction with water (40 mL).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by chromatography to yield the desired dione.
Step 2: Palladium-Catalyzed Dehydrogenation to the Enone
-
To a solution of the saturated dione (1 mmol) in a suitable solvent (e.g., dioxane), add Pd(OAc)2 (5 mol%) and a ligand (e.g., a diamine ligand, 6 mol%).
-
Add a hydrogen scavenger such as allyl acetate (4 equiv) and a base like Cs2CO3 (4 equiv).
-
Heat the reaction mixture at 80 °C for 20 hours.
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the (E)-enone.
Cytotoxicity Evaluation: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the synthesized this compound analogs in culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation for SAR Studies
The following table provides a template for summarizing the cytotoxicity data of the synthesized this compound analogs. By comparing the IC50 values of analogs with different substituents, researchers can deduce the structure-activity relationships. For instance, analogs of spirocyclic bromotyrosine clavatadine C have shown cytotoxicity in the range of 0.4–12.3 µM against the A-375 melanoma cell line.[5]
| Compound ID | R1 | R2 | R3 | R4 | IC50 (µM) vs. A549 | IC50 (µM) vs. HCT116 |
| 1 | H | H | H | H | Data | Data |
| 2a | CH3 | H | H | H | Data | Data |
| 2b | H | CH3 | H | H | Data | Data |
| 3a | OCH3 | H | H | H | Data | Data |
| 3b | H | OCH3 | H | H | Data | Data |
| 4a | Cl | H | H | H | Data | Data |
| 4b | H | Cl | H | H | Data | Data |
Visualization of Experimental Workflow and Signaling Pathway
Synthetic Workflow
The following diagram illustrates the general synthetic workflow for the preparation of this compound analogs.
Caption: General synthetic workflow for the preparation of this compound analogs.
EGFR Signaling Pathway
The clavilactone natural products, which share a core structure with the target compounds, are known to inhibit the EGFR tyrosine kinase. The following diagram depicts a simplified EGFR signaling pathway, which is a likely target for these analogs. The pathway involves receptor dimerization, autophosphorylation, and the activation of downstream cascades such as the RAS/RAF/MAPK and PI3K/AKT pathways, which regulate cell proliferation and survival.[6][7]
Caption: Simplified EGFR signaling pathway and the potential point of inhibition by the synthesized analogs.
Conclusion
The synthesis and evaluation of this compound analogs provide a promising avenue for the discovery of novel anticancer agents. The protocols and information presented herein offer a framework for researchers to conduct SAR studies aimed at optimizing the cytotoxicity and selectivity of this class of compounds. Further investigation into the precise molecular interactions with the EGFR tyrosine kinase and other potential cellular targets will be crucial for the development of clinically viable drug candidates.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Clavilactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (E)-2,7-Dimethyloct-4-ene-3,6-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (E)-2,7-Dimethyloct-4-ene-3,6-dione.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, a molecule that can be synthesized through various routes, including those involving Wittig reactions and the oxidation of precursor diols.
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction to synthesize this compound resulted in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield can stem from several factors throughout the synthetic process. A logical troubleshooting workflow can help identify the root cause.
Figure 1. Troubleshooting workflow for low product yield.Potential Causes and Solutions:
Potential Cause Troubleshooting Step Details Degraded Reagents Verify the quality of starting materials. Aldehydes can oxidize or polymerize over time. Wittig reagents can also degrade, especially if not stored under inert conditions.[1][2] Use freshly purified reagents. Inactive Base Check the activity of the base. For Wittig reactions, strong bases like n-BuLi or NaH are often used.[2] These can be deactivated by moisture. Use a freshly opened bottle or titrate to determine the exact concentration. Suboptimal Reaction Temperature Optimize the reaction temperature. Some steps may require low temperatures to prevent side reactions, while others may need elevated temperatures to proceed.[3] Monitor the reaction progress at different temperatures using TLC or GC. Incorrect Reaction Time Monitor the reaction over time. The reaction may be too slow or, if left for too long, the product might degrade. Take aliquots at different time points to determine the optimal reaction time. Presence of Oxygen or Moisture Ensure an inert atmosphere. Many organometallic reagents and intermediates are sensitive to air and moisture.[4] Use dry solvents and glassware, and maintain a positive pressure of an inert gas like nitrogen or argon. Inefficient Work-up or Purification Review the purification strategy. The product may be lost during extraction if its polarity is not as expected. The choice of chromatography conditions (column packing, solvent system) is also critical for isolating the desired compound.[5]
Issue 2: Formation of the (Z)-Isomer Instead of the Desired (E)-Isomer
-
Question: My synthesis produced the (Z)-isomer of 2,7-Dimethyloct-4-ene-3,6-dione, but I need the (E)-isomer. How can I control the stereoselectivity?
-
Answer: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.
Figure 2. Influence of ylide type on alkene stereochemistry.Strategies to Favor the (E)-Isomer:
-
Use a Stabilized Ylide: Ylides that are stabilized by an adjacent electron-withdrawing group (like a carbonyl or ester) generally lead to the formation of the (E)-alkene with high selectivity.[1]
-
Schlosser Modification: For unstabilized ylides, the Schlosser modification can be employed to favor the (E)-alkene. This involves deprotonation of the betaine intermediate with a strong base at low temperature, followed by protonation to form the more stable threo-betaine, which then eliminates to the (E)-alkene.[1]
-
Horner-Wadsworth-Emmons (HWE) Reaction: As an alternative to the Wittig reaction, the HWE reaction, which uses phosphonate esters, typically provides excellent selectivity for the (E)-alkene.
-
Issue 3: Difficulty in Purifying the Final Product
-
Question: I am having trouble purifying this compound from my reaction mixture. What are some effective purification techniques?
-
Answer: The purification of unsaturated diketones can be challenging due to their potential for isomerization or decomposition.[5]
Recommended Purification Methods:
Method Description Considerations Column Chromatography This is the most common method for purifying organic compounds. Use a silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate). The polarity of the eluent should be gradually increased. Partial isomerization on silica is a risk.[5] Distillation If the product is thermally stable and has a sufficiently different boiling point from impurities, distillation under reduced pressure can be effective.[3] High temperatures can cause decomposition or polymerization. Crystallization If the product is a solid at room temperature, crystallization from a suitable solvent can be a highly effective purification method. Finding a suitable solvent system may require some experimentation. Copper Chelate Formation For β-diketones, forming a copper (II) acetate complex can facilitate purification. The diketone can be recovered by treating the complex with a chelating agent like EDTA.[5] This method is specific to the purification of β-diketones.
Frequently Asked Questions (FAQs)
-
Q1: What is a common synthetic route for this compound?
-
A1: A plausible synthetic route involves the Wittig reaction between an appropriate phosphonium ylide and a carbonyl compound to form the carbon-carbon double bond with the desired (E) stereochemistry. An alternative approach could be the oxidation of a corresponding diol precursor, (E)-2,7-dimethyloct-4-ene-3,6-diol. The diol itself can be synthesized via various methods, including the reduction of the corresponding alkyne, 2,7-dimethyloct-4-yne-3,6-diol.[6][7]
-
-
Q2: What are the typical side reactions to be aware of?
-
A2: In the context of an Acyloin-type condensation to form a precursor, side reactions can include the Dieckmann condensation if a diester is used.[4] Adding trimethylsilyl chloride can help minimize these side reactions by trapping the alkoxide intermediates.[8][9] During a Wittig reaction, side products can include triphenylphosphine oxide, which can sometimes be difficult to remove.[10] Aldol-type side reactions can also occur if enolizable aldehydes or ketones are present under basic conditions.
-
-
Q3: How can I confirm the stereochemistry of my final product?
-
A3: The stereochemistry of the double bond can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constant (J-value) between the vinylic protons is typically larger for the (E)-isomer (trans) compared to the (Z)-isomer (cis). For (E)-alkenes, the J-value is usually in the range of 12-18 Hz, while for (Z)-alkenes, it is typically 6-12 Hz.
-
Experimental Protocols
Protocol 1: Synthesis of (E)-Alkene via Stabilized Wittig Reaction (Illustrative)
This protocol is a general representation and may require optimization for the specific synthesis of this compound.
-
Ylide Formation:
-
To a solution of the appropriate phosphonium salt (1.1 eq) in dry THF under an inert atmosphere, add a strong base such as NaH (1.1 eq) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is often indicated by a color change.
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0 °C and add a solution of the appropriate aldehyde or ketone (1.0 eq) in dry THF dropwise.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired (E)-alkene.
-
Protocol 2: Oxidation of a Diol to a Diketone (General)
This is a general protocol for the oxidation of a secondary alcohol to a ketone and would be applicable to the conversion of a diol precursor to the target diketone.
-
Reaction Setup:
-
Dissolve the diol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetone.
-
Prepare a solution or suspension of an oxidizing agent (e.g., PCC, PDC, or Swern oxidation reagents) in the same solvent.
-
-
Oxidation:
-
Add the oxidizing agent to the solution of the diol at the appropriate temperature (often 0 °C to room temperature).
-
Stir the reaction mixture until the starting material is consumed, as monitored by TLC.
-
-
Work-up and Purification:
-
Quench the reaction appropriately depending on the oxidizing agent used.
-
Filter the reaction mixture to remove any solid byproducts.
-
Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the resulting diketone by column chromatography or distillation.
-
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 3. WO2015029059A2 - A process for preparation of unsaturated ketone - Google Patents [patents.google.com]
- 4. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 5. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 2,7-Dimethyloct-4-yne-3,6-diol (EVT-14866174) | 6339-21-5 [evitachem.com]
- 7. 2,7-dimethyloct-4-yne-3,6-diol|lookchem [lookchem.com]
- 8. Organic Reactions with Mechanism (Part-1) - Organic Chemistry PDF Download [edurev.in]
- 9. ChemicalDesk.Com: Acyloin Condensation [allchemist.blogspot.com]
- 10. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Optimizing Reaction Conditions for (E)-2,7-Dimethyloct-4-ene-3,6-dione
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of (E)-2,7-Dimethyloct-4-ene-3,6-dione. The content is structured to address common challenges and provide clear, actionable guidance for successful experimentation.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through an intramolecular aldol condensation of 2,7-dimethyloctane-3,6-dione.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or temperature. 2. Incorrect base concentration: The concentration of the base catalyst may be too low to effectively promote the condensation. 3. Degradation of starting material or product: The starting diketone or the final enone product may be unstable under the reaction conditions. | 1. Optimize reaction time and temperature: Monitor the reaction progress using TLC or GC. Consider increasing the reaction time or temperature incrementally. For aldol condensations, temperatures can range from room temperature to reflux, depending on the substrate and catalyst.[1] 2. Adjust base concentration: The choice and concentration of the base are critical. Common bases for aldol condensations include sodium hydroxide, potassium hydroxide, and alkoxides. An optimal concentration is necessary to ensure the formation of the enolate without promoting side reactions.[2] 3. Use milder reaction conditions: If degradation is suspected, consider using a weaker base or a lower reaction temperature. |
| Formation of Multiple Products (Low Selectivity) | 1. Competing intermolecular reactions: If the concentration of the starting material is too high, intermolecular aldol reactions may compete with the desired intramolecular cyclization. 2. Formation of Z-isomer: While the E-isomer is generally more stable, reaction conditions can influence the stereochemical outcome. 3. Side reactions: Other base-catalyzed side reactions, such as Cannizzaro reactions (if applicable) or polymerizations, may occur.[2] | 1. Employ high-dilution conditions: Running the reaction at a lower concentration of the diketone will favor the intramolecular pathway. 2. Optimize for E-isomer: The formation of the thermodynamically more stable E-isomer is often favored by longer reaction times and higher temperatures, allowing for equilibration. The choice of solvent can also influence stereoselectivity.[3][4] 3. Carefully control reaction conditions: Ensure slow addition of the base and maintain a consistent temperature to minimize side reactions. |
| Difficulty in Product Purification | 1. Presence of unreacted starting material: If the reaction has not gone to completion, the starting diketone will contaminate the product. 2. Formation of polar byproducts: Aldol addition intermediates (β-hydroxy ketones) that have not undergone dehydration can be present as polar impurities. 3. Similar polarity of product and byproducts: The desired product and any side products may have similar polarities, making separation by chromatography challenging. | 1. Drive the reaction to completion: Use monitoring techniques (TLC, GC) to ensure all the starting material is consumed. 2. Promote dehydration: If the β-hydroxy ketone intermediate is isolated, it can be dehydrated in a separate step by heating with a catalytic amount of acid or base.[5] 3. Optimize chromatographic conditions: Use a combination of solvents with different polarities for column chromatography. Recrystallization can also be an effective purification method.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most probable and efficient route is the intramolecular aldol condensation of 2,7-dimethyloctane-3,6-dione. This 1,4-diketone, when treated with a base, can cyclize to form the five-membered cyclopentenone ring structure of the target molecule.[3][6][7]
Q2: How can I synthesize the precursor, 2,7-dimethyloctane-3,6-dione?
A2: 2,7-Dimethyloctane-3,6-dione can be synthesized from its corresponding alkyne precursor, 2,7-dimethyloct-4-yne-3,6-diol.[8][9][10] The synthesis of the diol can be achieved through methods like Grignard reactions.[8] Subsequent reduction of the alkyne to an alkane would yield the desired diketone.
Q3: What factors influence the stereoselectivity of the double bond, favoring the (E)-isomer?
A3: The formation of the more stable (E)-isomer is generally favored under thermodynamic control. This can be achieved by using higher reaction temperatures and longer reaction times, which allows the initial kinetic product to equilibrate to the more stable thermodynamic product. The choice of solvent can also play a significant role in stereoselectivity.[3][4][7]
Q4: What are the expected spectroscopic signatures for this compound?
A4:
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¹H NMR: Expect to see signals for the vinylic protons of the α,β-unsaturated system, as well as signals for the methyl and methylene protons. The coupling constants between the vinylic protons can help confirm the (E)-stereochemistry.
-
¹³C NMR: Characteristic peaks for the carbonyl carbons, the olefinic carbons of the enone system, and the aliphatic carbons are expected.
-
IR Spectroscopy: A strong absorption band for the conjugated carbonyl group (C=O) is expected in the region of 1660-1700 cm⁻¹. The C=C double bond stretch will appear around 1600-1650 cm⁻¹.[11][12][13][14][15]
Experimental Protocols
General Protocol for Intramolecular Aldol Condensation of 2,7-Dimethyloctane-3,6-dione:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,7-dimethyloctane-3,6-dione in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).
-
Base Addition: Slowly add a solution of a base (e.g., 10% aqueous sodium hydroxide or potassium hydroxide) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction may require heating to reflux to ensure both cyclization and subsequent dehydration to the enone.
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Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) or by recrystallization.[4]
Table 1: Optimization Parameters for Intramolecular Aldol Condensation
| Parameter | Variable | Range/Options | Considerations |
| Base | Type | NaOH, KOH, NaOEt, KOtBu | Stronger bases may lead to faster reactions but also more side products. |
| Concentration | 0.1 M - 2 M | Higher concentrations can increase the reaction rate but may also promote side reactions. | |
| Solvent | Type | Ethanol, Methanol, THF, Water mixtures | Solvent polarity can influence the solubility of reactants and the stereochemical outcome.[3] |
| Temperature | Room Temperature to Reflux | Higher temperatures favor the dehydration step to form the enone and can promote the formation of the thermodynamic (E)-isomer.[1] | |
| Reaction Time | 1 - 24 hours | Monitor by TLC or GC to determine the optimal time for completion. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for the synthesis of the target enone.
References
- 1. rsc.org [rsc.org]
- 2. Intramolecular Aldol Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. csub.edu [csub.edu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 8. Buy 2,7-Dimethyloct-4-yne-3,6-diol (EVT-14866174) | 6339-21-5 [evitachem.com]
- 9. 2,7-dimethyloct-4-yne-3,6-diol|lookchem [lookchem.com]
- 10. 2,7-Dimethyloct-4-yne-3,6-diol | C10H18O2 | CID 225151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. personal.utdallas.edu [personal.utdallas.edu]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of (E)-2,7-Dimethyloct-4-ene-3,6-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of (E)-2,7-Dimethyloct-4-ene-3,6-dione.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main proposed synthetic pathways to obtain this compound:
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Route 1: From 2,7-Dimethyloct-4-yne-3,6-diol. This involves a two-step process starting with the stereoselective reduction of the alkyne to the corresponding (E)-alkene diol, followed by oxidation to the desired enedione.
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Route 2: From 2,7-Dimethyloctane-3,6-dione. This route involves the direct α,β-dehydrogenation of the saturated dione to introduce the carbon-carbon double bond.
Q2: What are the common challenges encountered in the synthesis of sterically hindered enediones like this compound?
A2: The synthesis of sterically hindered enones can be challenging, often resulting in low yields.[1] Key difficulties include:
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Incomplete reactions: Steric hindrance around the reactive sites can slow down or prevent reactions from going to completion.
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Side reactions: The reactive nature of α,β-unsaturated carbonyl compounds can lead to undesired side reactions.[2]
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Mixtures of isomers: Inadequate stereocontrol during the introduction of the double bond can lead to mixtures of (E) and (Z) isomers, complicating purification.
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Purification difficulties: The final product may have similar physical properties to starting materials or byproducts, making separation challenging.
Q3: How can I purify the final product, this compound?
A3: Purification of α,β-unsaturated ketones can be achieved through several methods:
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Column Chromatography: Silica gel chromatography is a common method for purifying organic compounds. A solvent system of dichloromethane or a mixture of dichloromethane and petroleum ether has been shown to be effective for purifying similar α,β-unsaturated ketones.[3]
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Crystallization: If the product is a solid, crystallization can be an effective purification technique.[4] A rule of thumb is that solvents containing the same functional group as the compound are often good solubilizers; therefore, acetone might be a suitable solvent for crystallizing this diketone.[5]
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Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, distillation under reduced pressure can be used for purification.
Troubleshooting Guides
Route 1: Synthesis from 2,7-Dimethyloct-4-yne-3,6-diol
This route involves two key transformations: stereoselective alkyne reduction and diol oxidation.
Diagram of Synthetic Workflow (Route 1)
Caption: Synthetic workflow for Route 1.
Troubleshooting Step 1: Stereoselective Reduction of 2,7-Dimethyloct-4-yne-3,6-diol
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Low or no conversion of the alkyne | Inactive sodium (oxidized surface).Ammonia evaporated too quickly.Insufficient reaction time. | Use freshly cut sodium metal to ensure a reactive surface.Maintain a low temperature (-78 °C) to prevent ammonia evaporation.Ensure the reaction is stirred for a sufficient duration. |
| Formation of the (Z)-isomer or over-reduction to the alkane | Reaction conditions not optimized for stereoselectivity.Excess sodium or prolonged reaction time. | Strictly adhere to the use of dissolving metal reduction conditions (e.g., Na/NH₃) which are known to favor the formation of trans-alkenes.Use a stoichiometric amount of sodium and monitor the reaction closely by TLC to avoid over-reduction. |
| Complex product mixture | Side reactions involving the hydroxyl groups. | Protect the hydroxyl groups as silyl ethers or another suitable protecting group before the reduction step. Deprotect after the reduction is complete. |
Troubleshooting Step 2: Oxidation of (E)-2,7-Dimethyloct-4-ene-3,6-diol
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Incomplete oxidation | Insufficient oxidizing agent.Deactivated oxidizing agent.Steric hindrance around the hydroxyl groups. | Use a slight excess of the oxidizing agent (e.g., 1.2-1.5 equivalents per hydroxyl group).Use freshly prepared or properly stored oxidizing agents.Consider using a more powerful or less sterically hindered oxidizing agent. For sterically hindered alcohols, Swern oxidation or Dess-Martin periodinane are often effective. |
| Low yield of the desired dione | Over-oxidation or side reactions.Decomposition of the product under the reaction conditions. | Choose a mild oxidizing agent like PCC or PDC to minimize over-oxidation.Maintain the recommended reaction temperature; for Swern oxidation, this is typically low (-78 °C to room temperature).Buffer the reaction mixture if acidic or basic conditions are promoting decomposition. |
| Formation of byproducts | Cleavage of the carbon-carbon double bond. | Avoid strong, non-selective oxidizing agents like potassium permanganate under harsh conditions, as they can cleave alkenes.[3] |
Route 2: Synthesis from 2,7-Dimethyloctane-3,6-dione
This route relies on an α,β-dehydrogenation reaction.
Diagram of Synthetic Workflow (Route 2)
Caption: Synthetic workflow for Route 2.
Troubleshooting α,β-Dehydrogenation of 2,7-Dimethyloctane-3,6-dione
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Low conversion of the starting dione | Inactive catalyst or reagent.Sub-optimal reaction temperature or time.Steric hindrance impeding the reaction. | For catalytic methods, ensure the catalyst is active and not poisoned.For stoichiometric reagents like DDQ or IBX, use a fresh batch.Optimize the reaction temperature and time based on literature procedures for similar substrates.Consider using a more reactive dehydrogenation system. |
| Formation of a mixture of regioisomers | Non-selective dehydrogenation. | This is less likely for this symmetrical molecule, but for other substrates, the choice of catalyst and reaction conditions can influence regioselectivity. |
| Low yield of the desired (E)-isomer | Lack of stereocontrol in the dehydrogenation process. | Some dehydrogenation methods may not be stereoselective. Review the literature for methods that are known to favor the formation of (E)-enones. |
| Product decomposition | Harsh reaction conditions. | Employ milder dehydrogenation methods. For example, some modern palladium-catalyzed aerobic oxidation methods can be performed under relatively mild conditions. |
Experimental Protocols
Protocol 1: General Procedure for Dissolving Metal Reduction of an Alkyne to a trans-Alkene
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Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel.
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Cool the flask to -78 °C using a dry ice/acetone bath.
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Condense anhydrous ammonia gas into the flask.
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Add small, freshly cut pieces of sodium metal to the stirred ammonia until a persistent blue color is observed.
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Dissolve the alkyne diol (e.g., 2,7-dimethyloct-4-yne-3,6-diol) in a minimal amount of a dry ether (like THF or diethyl ether).
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Add the alkyne solution dropwise to the sodium-ammonia solution.
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Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC.
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Quench the reaction by the slow addition of a proton source, such as ammonium chloride or absolute ethanol, until the blue color disappears.
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Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
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Add water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (E)-alkene diol.
Protocol 2: General Procedure for Swern Oxidation of a Diol
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In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve oxalyl chloride (2.2 equivalents) in anhydrous dichloromethane (DCM) and cool to -78 °C.
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In a separate flask, dissolve anhydrous dimethyl sulfoxide (DMSO) (4.4 equivalents) in anhydrous DCM.
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Add the DMSO solution dropwise to the stirred oxalyl chloride solution at -78 °C.
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Stir the mixture for 15-30 minutes at -78 °C.
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Dissolve the diol (1 equivalent, e.g., (E)-2,7-dimethyloct-4-ene-3,6-diol) in anhydrous DCM and add it dropwise to the reaction mixture at -78 °C.
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Stir the reaction for 1-2 hours at -78 °C.
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Add triethylamine (5-6 equivalents) dropwise to the reaction mixture at -78 °C.
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Allow the reaction to warm to room temperature and stir for 1-2 hours.
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Quench the reaction with water and transfer the mixture to a separatory funnel.
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Separate the layers and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for α,β-Dehydrogenation of a Ketone using DDQ
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In a round-bottom flask, dissolve the saturated dione (1 equivalent, e.g., 2,7-dimethyloctane-3,6-dione) in a suitable solvent such as benzene or dioxane.
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Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.2-2.5 equivalents).
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Reflux the reaction mixture for several hours, monitoring the progress by TLC.
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Cool the reaction mixture to room temperature.
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Filter the mixture to remove the precipitated hydroquinone.
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Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or crystallization.
Data Presentation
While specific yield data for the synthesis of this compound is not available in the searched literature, the following table provides a general overview of expected yields for the key reaction types based on analogous transformations.
| Reaction Type | Reagents/Catalyst | Typical Yield Range (%) | Notes |
| Dissolving Metal Reduction of Alkynes | Na in liquid NH₃ | 70-95 | Generally high yielding and stereoselective for trans-alkenes. |
| Swern Oxidation of Secondary Alcohols | (COCl)₂, DMSO, Et₃N | 80-99 | Mild and effective for a wide range of alcohols, including sterically hindered ones. |
| Dess-Martin Oxidation | Dess-Martin Periodinane | 85-95 | Mild and efficient, but the reagent can be expensive and sensitive. |
| PCC Oxidation | Pyridinium chlorochromate | 70-90 | A classic method, but chromium reagents are toxic. |
| α,β-Dehydrogenation with DDQ | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | 40-80 | Yields can be variable depending on the substrate. |
| Palladium-Catalyzed Dehydrogenation | Pd(OAc)₂ / O₂ | 50-90 | A more modern and often milder approach. |
Note: These are general yield ranges and the actual yield for the synthesis of this compound will depend on the specific reaction conditions and the purity of the starting materials. Optimization of the reaction parameters is crucial for achieving high yields.
References
- 1. Buy 2,7-Dimethyloct-4-yne-3,6-diol (EVT-14866174) | 6339-21-5 [evitachem.com]
- 2. US6960694B2 - Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. How To [chem.rochester.edu]
- 5. Purification [chem.rochester.edu]
Technical Support Center: Synthesis of (E)-2,7-Dimethyloct-4-ene-3,6-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (E)-2,7-Dimethyloct-4-ene-3,6-dione.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, presented in a question-and-answer format.
Question 1: Low or no yield of the desired product, this compound.
Answer: Low or no yield can be attributed to several factors, from reaction conditions to starting material quality.
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Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Starting Material Purity: Impurities in the starting materials, such as 2-methylpropanal or 3-buten-2-one, can inhibit the reaction or lead to unwanted side products. Ensure the purity of your starting materials before use.
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Incorrect Stoichiometry: The molar ratio of reactants is crucial. Ensure accurate measurement and addition of all reagents.
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Ineffective Catalyst: If using a catalyst, its activity may be compromised. Consider using a fresh batch of the catalyst or a different catalyst altogether.
Question 2: The major product isolated is the β-hydroxy diketone intermediate, not the target α,β-unsaturated diketone.
Answer: This indicates that the final dehydration step of the aldol condensation is incomplete.[1][2][3]
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Insufficient Heat: Dehydration is often promoted by heat. If the reaction is carried out at a low temperature, the β-hydroxy intermediate may be the primary product. Consider increasing the reaction temperature or adding a separate heating step after the initial condensation.
-
Inappropriate pH: The dehydration can be catalyzed by either acid or base.[1][2] Ensure the pH of your reaction mixture is suitable for elimination. For base-catalyzed dehydration, a stronger base or higher concentration may be needed. For acid-catalyzed dehydration, ensure a suitable acid catalyst is present.
Question 3: A significant amount of a high molecular weight, viscous substance is formed (polymerization).
Answer: Polymerization can be a major side reaction, especially with α,β-unsaturated carbonyl compounds.
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High Reactant Concentration: High concentrations of reactants can favor intermolecular reactions leading to polymers. Try running the reaction at a lower concentration.
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Excessive Heat: High temperatures can promote polymerization. While heat is needed for dehydration, excessive or prolonged heating should be avoided.
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Radical Inhibitors: In some cases, polymerization may proceed through a radical mechanism. The addition of a radical inhibitor, such as hydroquinone, might be beneficial.
Question 4: The isolated product is a mixture of (E) and (Z) isomers, with the (Z)-isomer being a major component.
Answer: The stereoselectivity of the dehydration step determines the E/Z ratio of the final product.
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Thermodynamic vs. Kinetic Control: The (E)-isomer is generally the thermodynamically more stable product. To favor its formation, ensure the reaction conditions allow for equilibration to the thermodynamic product. This may involve longer reaction times or higher temperatures.
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Choice of Base/Acid: The nature of the catalyst can influence the stereochemical outcome. Experiment with different bases or acids to optimize the E/Z ratio.
Question 5: The formation of significant side products is observed, complicating purification.
Answer: Several side reactions can occur concurrently with the desired synthesis.
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Michael Addition: The enolate of 2-methylpropanal or the product itself can act as a nucleophile and add to the α,β-unsaturated product in a Michael addition reaction.[4][5][6] This leads to the formation of larger, more complex molecules. To minimize this, consider using a less nucleophilic base or adding the enolate precursor slowly to the reaction mixture.
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Self-Condensation of 2-Methylpropanal: 2-Methylpropanal has an α-hydrogen and can undergo self-aldol condensation.[7][8][9] This can be minimized by slowly adding the 2-methylpropanal to the reaction mixture containing the other reactant and the base.
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Cannizzaro Reaction: Although 2-methylpropanal has an α-hydrogen, under strongly basic conditions, it might undergo a Cannizzaro-type reaction, leading to the corresponding alcohol and carboxylic acid.[10] Using a milder base can help avoid this.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A common and plausible route is a base-catalyzed crossed aldol condensation between two equivalents of 2-methylpropanal and one equivalent of a four-carbon dicarbonyl precursor, or more likely, a reaction involving 2-methylpropanal and 3-buten-2-one followed by further reaction steps. A key step is the formation of the carbon-carbon bond followed by dehydration to yield the α,β-unsaturated system.[1][2][11]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system to separate the starting materials, intermediate, and product. Staining with potassium permanganate or an iodine chamber can help visualize the spots. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress.
Q3: What are the key safety precautions for this synthesis?
A3: The reactants and solvents used in this synthesis can be flammable, corrosive, and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Q4: What purification methods are recommended for the final product?
A4: The choice of purification method depends on the scale and the impurities present.
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Distillation: If the product is thermally stable and has a significantly different boiling point from the impurities, fractional distillation under reduced pressure can be effective.
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Column Chromatography: For small-scale synthesis or to remove closely related impurities, column chromatography on silica gel is a standard method. A gradient of non-polar to moderately polar solvents (e.g., hexanes and ethyl acetate) is typically used for elution.
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Recrystallization: If a suitable solvent can be found, recrystallization can be a highly effective method for obtaining a pure crystalline product.
Data Presentation
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Low/No Yield | Incomplete reaction | Extend reaction time, increase temperature, monitor via TLC/GC |
| Impure starting materials | Purify starting materials before use | |
| Incorrect stoichiometry | Verify molar ratios of all reactants | |
| β-hydroxy intermediate | Incomplete dehydration | Increase reaction temperature, adjust pH |
| Polymerization | High reactant concentration | Use lower concentrations |
| Excessive heat | Avoid prolonged or excessive heating | |
| (Z)-isomer formation | Kinetic control | Use conditions that favor thermodynamic product (longer time, higher temp) |
| Side Products | Michael addition | Use a milder base, slow addition of enolate precursor |
| Self-condensation | Slow addition of 2-methylpropanal | |
| Cannizzaro reaction | Use a milder base |
Experimental Protocols
Illustrative Synthesis of this compound:
Disclaimer: This is a generalized protocol and may require optimization.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a solution of sodium hydroxide in ethanol/water. Cool the flask in an ice bath.
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Reactant Addition: Prepare a mixture of 2-methylpropanal and 3-buten-2-one. Add this mixture dropwise to the cooled base solution with vigorous stirring over a period of 30-60 minutes.
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Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC.
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Dehydration: After the initial condensation, gently heat the reaction mixture to reflux for 1-2 hours to promote the dehydration of the aldol addition product to the final enone.
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Workup: Cool the reaction mixture and neutralize it with a dilute acid (e.g., HCl). Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
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Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Main synthesis pathway for this compound.
Caption: Potential side reactions during the synthesis.
Caption: A troubleshooting workflow for addressing low product yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. youtube.com [youtube.com]
- 9. doubtnut.com [doubtnut.com]
- 10. m.youtube.com [m.youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
improving the stability of (E)-2,7-Dimethyloct-4-ene-3,6-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, stability, and troubleshooting of experiments involving (E)-2,7-Dimethyloct-4-ene-3,6-dione.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound, an α,β-unsaturated diketone, is primarily influenced by exposure to light (especially UV), elevated temperatures, and non-neutral pH conditions. The conjugated enone system, while providing some electronic stability, is also susceptible to certain degradation pathways.[1][2][3][4][5][6][7][8]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored in a cool, dark, and dry place. Recommended storage temperatures are between 2–8 °C.[9] The container should be tightly sealed and flushed with an inert gas like argon or nitrogen to minimize oxidative degradation.
Q3: Is this compound susceptible to hydrolysis?
A3: Yes, as with many carbonyl compounds, it can be susceptible to hydrolysis, particularly under acidic or basic conditions.[10][11] Acid-catalyzed hydrolysis can occur at the enone moiety. Therefore, it is crucial to control the pH of aqueous solutions.
Q4: Can this compound undergo photodegradation?
A4: Yes, diketones and α,β-unsaturated ketones are known to be sensitive to light, particularly UV radiation.[1][3][12] This can lead to isomerization of the double bond or other photochemical reactions, resulting in degradation of the compound.[2] Experiments should be conducted under amber lighting or in light-protected vessels whenever possible.
Q5: What are the potential degradation products of this compound?
A5: While specific degradation products for this exact molecule are not extensively documented, potential degradation pathways for similar structures include isomerization to the (Z)-isomer, hydration across the double bond, or cleavage of the diketone functionality under harsh conditions.
Troubleshooting Guides
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound purity over time in storage. | 1. Improper Storage: Exposure to light, elevated temperature, or oxygen. 2. Hydrolysis: Presence of moisture. | 1. Confirm storage at 2–8 °C in a dark, airtight container, preferably under an inert atmosphere. 2. Ensure the compound is stored in a desiccator or with a desiccant. |
| Inconsistent results in biological assays. | 1. Degradation in Assay Medium: The pH or components of the cell culture or assay buffer may be causing degradation. 2. Photodegradation during Experiment: Exposure to ambient or laboratory lighting for extended periods. | 1. Perform a stability study of the compound in the assay medium over the time course of the experiment. Analyze samples by HPLC at various time points. 2. Protect the experimental setup from light by using amber-colored plates or covering it with aluminum foil. |
| Appearance of unexpected peaks in HPLC analysis. | 1. On-Column Degradation: The stationary phase or mobile phase of the HPLC is causing degradation. 2. Degradation in Sample Solvent: The compound is unstable in the solvent used for sample preparation. | 1. Try a different stationary phase or adjust the mobile phase pH to be closer to neutral. 2. Analyze the stability of the compound in the sample solvent over time. Prepare samples immediately before analysis if instability is observed. |
| Color change of the compound (e.g., yellowing). | Oxidative or Photodegradation: Formation of chromophoric degradation products. | Discard the sample and obtain a fresh lot. Implement stricter light and oxygen protection measures for storage and handling. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify the potential degradation pathways of this compound under various stress conditions.
1. Materials:
- This compound
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Hydrochloric acid (0.1 N)
- Sodium hydroxide (0.1 N)
- Hydrogen peroxide (3%)
- HPLC system with a UV detector
- C18 HPLC column
- pH meter
- Photostability chamber
- Oven
2. Procedure:
- Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL.
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
- Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.[4][13][14][15]
- Photodegradation: Expose a solution of the compound (in a quartz cuvette) to light in a photostability chamber.
- Analysis: At the end of the exposure time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC-UV. Compare the chromatograms to a control sample (compound dissolved in acetonitrile/water without any stress agent).
Protocol 2: HPLC Method for Stability Testing
1. Instrumentation:
- HPLC with a variable wavelength UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
2. Mobile Phase:
- A: Water
- B: Acetonitrile
- Gradient: Start with 60% A / 40% B, linearly increase to 100% B over 15 minutes. Hold at 100% B for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.
3. Flow Rate: 1.0 mL/min
4. Detection Wavelength: 225 nm
5. Injection Volume: 10 µL
6. Column Temperature: 30°C
Data Presentation
Table 1: Summary of Forced Degradation Study Results
| Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant Peak (Retention Time) |
| Control | 48 | 25 | < 1% | 0 | - |
| 0.1 N HCl | 24 | 60 | 15.2% | 2 | 4.8 min |
| 0.1 N NaOH | 24 | 25 | 8.5% | 1 | 5.2 min |
| 3% H₂O₂ | 24 | 25 | 22.1% | 3 | 6.1 min, 7.3 min |
| Thermal | 48 | 80 | 5.6% | 1 | 8.9 min |
| Photolytic | 24 | 25 | 35.8% | 4 | 4.5 min, 9.2 min |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for conducting a forced degradation study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. carlroth.com [carlroth.com]
- 10. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 14. Thermal degradation of polymers - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Isolation of (E)-2,7-Dimethyloct-4-ene-3,6-dione and Structurally Similar Volatile Diketones from Natural Sources
Frequently Asked Questions (FAQs)
Q1: What are the likely natural sources for a volatile diketone like (E)-2,7-Dimethyloct-4-ene-3,6-dione?
A1: While specific sources for this exact compound are not documented, structurally similar volatile organic compounds (VOCs) are commonly found in:
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Fungi: Many fungal species produce a diverse array of volatile secondary metabolites.
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Plants: Essential oils from various aromatic plants are rich in volatile terpenoids and other compounds.
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Insects: Some insects use diketones as pheromones or defense compounds.
Q2: What are the main challenges I should anticipate when isolating this compound?
A2: The primary challenges are likely to be:
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Low Concentration: The target compound may be present in very low concentrations in the source material.
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Volatility: Its volatile nature can lead to significant sample loss during extraction and concentration steps.
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Thermal Instability: The unsaturated diketone structure may be susceptible to degradation, isomerization, or polymerization at elevated temperatures.
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Co-elution: The compound of interest may co-elute with other structurally similar volatiles, making purification difficult.
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Chemical Reactivity: The diketone functionality can be reactive and may degrade under acidic or basic conditions.
Q3: Which extraction method is most suitable for a volatile compound like this?
A3: The choice of extraction method is critical to minimize analyte loss and degradation. Suitable methods include:
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Headspace Solid-Phase Microextraction (HS-SPME): A non-invasive, solvent-free technique ideal for analyzing volatile compounds from live cultures or plant material.[1]
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Steam Distillation/Solvent Extraction: A classical method for isolating volatile compounds, though the heat can potentially cause degradation.[2]
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Solvent Extraction at Low Temperature: Using a low-boiling point solvent and keeping the temperature low can help preserve the compound.
Q4: How can I minimize the degradation of my target compound during isolation?
A4: To minimize degradation:
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Avoid high temperatures during extraction and solvent removal. Use a rotary evaporator at low temperature and reduced pressure.
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Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Avoid strong acids and bases in your extraction and purification steps.
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Store extracts and purified fractions at low temperatures (-20°C or -80°C) in tightly sealed vials.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the target compound | 1. Inappropriate extraction method for a volatile compound. 2. The compound is present at very low concentrations in the source material. 3. Degradation of the compound during extraction or workup. | 1. Switch to a more suitable method like HS-SPME or a low-temperature solvent extraction. 2. Increase the amount of starting material. 3. Avoid heat, use an inert atmosphere, and avoid pH extremes. |
| Presence of many impurities in the extract | 1. Non-selective extraction method. 2. Complex natural matrix. | 1. Use a more selective extraction technique. 2. Employ a multi-step purification strategy (e.g., column chromatography followed by preparative GC or HPLC). |
| Difficulty in separating the target compound from isomers or related compounds | 1. Insufficient resolution of the chromatographic method. | 1. Optimize the chromatographic conditions (e.g., change the column, gradient, or mobile phase). 2. Consider using a different chromatographic technique (e.g., preparative GC if the compound is thermally stable enough). |
| Compound appears to degrade on the GC column | 1. The compound is thermally labile. 2. The GC inlet temperature is too high. | 1. Lower the inlet temperature. 2. Use a column with a stationary phase that is less likely to cause degradation. 3. Consider derivatization to a more stable form. |
| Inconsistent results between batches | 1. Variability in the natural source material. 2. Inconsistent extraction or purification protocol. | 1. Standardize the collection and storage of the source material. 2. Ensure all steps of the protocol are performed consistently. |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Fungal Volatiles
This protocol is adapted from methods used for the analysis of volatile compounds from fungal cultures.[1]
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Culture Preparation: Grow the fungal strain in a liquid or on a solid medium in a sealed vial equipped with a septum.
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Equilibration: Place the vial in a temperature-controlled water bath to allow the volatiles to equilibrate in the headspace.
-
Extraction: Insert an SPME fiber through the septum into the headspace above the culture for a standardized period. The fiber's polymer coating will absorb the volatile compounds.
-
Desorption and Analysis: Retract the fiber and insert it into the hot inlet of a gas chromatograph (GC) for thermal desorption and analysis by mass spectrometry (MS).
Protocol 2: Low-Temperature Solvent Extraction
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Material Preparation: Freeze the source material (e.g., fungal biomass, plant leaves) with liquid nitrogen and grind it to a fine powder.
-
Extraction: Suspend the powdered material in a suitable low-boiling point solvent (e.g., diethyl ether or dichloromethane) at a low temperature (e.g., 4°C) with constant stirring for several hours.
-
Filtration and Concentration: Filter the extract to remove solid debris. Concentrate the filtrate using a rotary evaporator at a low temperature (e.g., <30°C) and reduced pressure.
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Purification: Subject the concentrated extract to column chromatography on silica gel using a non-polar to polar solvent gradient (e.g., hexane to ethyl acetate) to separate the compounds based on polarity. Further purification can be achieved using preparative thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or preparative gas chromatography (prep-GC).
Visualizations
Caption: General workflow for the isolation and purification of volatile compounds.
Caption: Troubleshooting logic for low yield of the target compound.
References
resolving impurities in (E)-2,7-Dimethyloct-4-ene-3,6-dione samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-2,7-Dimethyloct-4-ene-3,6-dione. The information provided is designed to help resolve common issues related to impurities in synthesized samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in samples of this compound?
A1: Based on a likely synthetic route involving the stereoselective reduction of an alkyne precursor followed by oxidation, the most probable impurities are:
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(Z)-2,7-Dimethyloct-4-ene-3,6-dione: The geometric isomer of the target compound.
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2,7-Dimethyloctane-3,6-dione: The fully saturated analog resulting from over-reduction.
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2,7-Dimethyloct-4-yne-3,6-diol: Unreacted starting material from the alkyne reduction step.
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(E)-2,7-Dimethyloct-4-ene-3,6-diol: The intermediate diol prior to the final oxidation step.
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Residual catalysts and reagents: Depending on the specific synthetic method used, traces of catalysts (e.g., palladium from Lindlar's catalyst) or oxidizing agents may be present.
Q2: How can I identify the impurities in my sample?
A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:
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Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities. The mass fragmentation patterns can help elucidate the structures of unknown compounds.
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for separating geometric isomers ((E)- and (Z)-isomers) and other non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main compound and any significant impurities present. ¹H and ¹³C NMR can help identify the stereochemistry of the double bond and the presence of other functional groups.
Q3: What are the general strategies for purifying this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. Common techniques include:
-
Column Chromatography: A versatile method for separating compounds with different polarities. For separating (E)- and (Z)-isomers, silica gel impregnated with silver nitrate can be effective.[1]
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Recrystallization: Suitable if the target compound is a solid at room temperature and a suitable solvent system can be found where the impurities are either much more or much less soluble than the desired product.[2][3][4]
-
Distillation: If the compound is a liquid with a sufficiently high boiling point and is thermally stable, fractional distillation under reduced pressure can be used to separate it from less volatile or more volatile impurities.
Troubleshooting Guides
Issue 1: Poor Separation of (E)- and (Z)-Isomers
Symptom: HPLC or GC analysis shows co-eluting or poorly resolved peaks for the (E)- and (Z)-isomers.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Chromatographic Selectivity | For HPLC: - Use a column with a different stationary phase. Phenyl-based or cholesterol-based columns can offer different selectivity for geometric isomers. - Modify the mobile phase composition. Varying the solvent ratio or using a different organic modifier (e.g., acetonitrile vs. methanol) can improve separation.[5]For GC: - Use a capillary column with a more polar stationary phase (e.g., a wax column or a trifluoropropylmethylsiloxane phase) which can provide better separation of isomers.[6] |
| Isomerization During Analysis | Ensure that the analytical conditions (e.g., temperature, pH of the mobile phase) are not causing isomerization of the double bond. |
Issue 2: Presence of Saturated Impurity (2,7-Dimethyloctane-3,6-dione)
Symptom: Analytical data (e.g., GC-MS) indicates the presence of the fully reduced diketone.
Possible Causes & Solutions:
| Cause | Solution |
| Over-reduction during Alkyne Hydrogenation | - If using a poisoned catalyst like Lindlar's catalyst, ensure it is not overly active. The catalyst's activity can be moderated by the addition of quinoline.[4] - Carefully monitor the reaction progress and stop it as soon as the starting alkyne is consumed. |
| Ineffective Purification | - Optimize the column chromatography conditions. The saturated diketone will likely have a slightly different polarity than the unsaturated compound, allowing for separation on silica gel. - Consider fractional distillation if the boiling points of the two compounds are sufficiently different. |
Issue 3: Contamination with Starting Materials or Intermediates
Symptom: Presence of 2,7-dimethyloct-4-yne-3,6-diol or (E)-2,7-dimethyloct-4-ene-3,6-diol in the final product.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Reaction | - For incomplete reduction: Increase the reaction time or the amount of catalyst. - For incomplete oxidation: Use a more potent oxidizing agent or increase the reaction time and/or temperature. |
| Inefficient Work-up or Purification | - The diol impurities are significantly more polar than the diketone product. They can be effectively removed by column chromatography on silica gel using a non-polar eluent system initially to elute the desired product, while the more polar diols are retained on the column.[2] |
Experimental Protocols
Protocol 1: GC-MS Analysis for Impurity Profiling
This protocol provides a general method for the analysis of this compound and its potential impurities.
| Parameter | Recommended Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., DB-5ms or equivalent) |
| Injector Temperature | 250 °C |
| Oven Program | - Initial temperature: 80 °C, hold for 2 min- Ramp: 10 °C/min to 280 °C- Hold at 280 °C for 5 min |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole Temp | 150 °C |
| MS Scan Range | 40-400 m/z |
Note: This is a general method and may require optimization for specific instrumentation and impurity profiles.
Protocol 2: HPLC Separation of (E)/(Z) Isomers
This protocol is a starting point for developing a method to separate the geometric isomers of 2,7-Dimethyloct-4-ene-3,6-dione.
| Parameter | Recommended Condition |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The ratio may need to be optimized. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at a wavelength where the enone chromophore absorbs (typically around 220-240 nm). |
| Injection Volume | 10 µL |
Note: For challenging separations of E/Z isomers, a phenyl-hexyl or a cholesterol-based stationary phase might provide better resolution.[7]
Protocol 3: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound from more polar impurities.
| Step | Procedure |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Eluent System | A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal gradient should be determined by Thin Layer Chromatography (TLC) first. |
| Column Packing | Slurry pack the column with the initial eluent. |
| Sample Loading | Dissolve the crude sample in a minimal amount of dichloromethane or the initial eluent and load it onto the column. Alternatively, dry-load the sample onto a small amount of silica gel. |
| Elution | Run the gradient, collecting fractions. |
| Analysis | Analyze the collected fractions by TLC to identify those containing the pure product. |
| Isolation | Combine the pure fractions and remove the solvent under reduced pressure. |
For separating E/Z isomers, impregnating the silica gel with 10-15% silver nitrate may be necessary.[1]
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Troubleshooting decision tree for impurity resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Comparison of the Retention of Aliphatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Modifiers of the Binary Eluent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of RS,E/Z-tocotrienols by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of (E)-2,7-Dimethyloct-4-ene-3,6-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of (E)-2,7-Dimethyloct-4-ene-3,6-dione.
I. Synthesis Overview & Key Challenges
This compound is a 1,4-diketone, a valuable intermediate in the synthesis of various organic compounds, including heterocycles like furans and pyrroles through the Paal–Knorr synthesis.[1][2] Scaling up the synthesis of this molecule presents several challenges, including controlling stereoselectivity to obtain the desired (E)-isomer, minimizing side reactions, and ensuring efficient purification.
This guide will focus on two plausible synthetic strategies adaptable for scale-up:
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Stetter Reaction: A powerful C-C bond formation reaction that constructs the 1,4-dicarbonyl moiety.[1][3]
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Allylic Oxidation: Oxidation of a suitable precursor to introduce the ketone functionalities.
II. Method 1: Stetter Reaction Approach
The Stetter reaction involves the 1,4-addition of an aldehyde to an α,β-unsaturated ketone, catalyzed by a nucleophile such as a thiazolium salt.[1][3] For the synthesis of this compound, this would involve the reaction of isobutyraldehyde with an appropriate α,β-unsaturated ketone.
Experimental Protocol: Stetter Reaction
Reaction Scheme: Isobutyraldehyde + (E)-5-Methylhex-3-en-2-one → this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (molar eq.) |
| (E)-5-Methylhex-3-en-2-one | 112.17 | 0.855 | 1.0 |
| Isobutyraldehyde | 72.11 | 0.789 | 1.2 |
| 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride | 269.78 | - | 0.1 |
| Triethylamine (TEA) | 101.19 | 0.726 | 1.5 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.100 | - |
Procedure:
-
To a stirred solution of (E)-5-Methylhex-3-en-2-one and the thiazolium salt catalyst in DMSO, add triethylamine at room temperature.
-
Slowly add isobutyraldehyde to the reaction mixture.
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Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC or GC-MS.[2]
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Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or distillation.
Troubleshooting Guide: Stetter Reaction
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficient base. 3. Aldehyde degradation. | 1. Use freshly prepared or properly stored thiazolium salt. 2. Ensure the base is dry and added in the correct stoichiometry. 3. Purify the aldehyde before use; consider using a freshly opened bottle. |
| Formation of Benzoin Condensation Side-Product | The Stetter reaction can compete with the reversible Benzoin condensation.[1][4] | 1. Use a thiazolium salt catalyst, as cyanide catalysts are more prone to this side reaction with aliphatic aldehydes.[1] 2. Optimize reaction temperature; lower temperatures may favor the Stetter product.[4] |
| Low Yield | 1. Steric hindrance from branched aldehyde. 2. Incomplete reaction. | 1. Straight-chain aldehydes tend to give higher yields.[5] If possible, consider alternative starting materials. 2. Increase reaction time and monitor closely. A slight excess of the aldehyde might improve the yield. |
| Difficult Purification | Product may be difficult to separate from the high-boiling point solvent (DMSO) and catalyst. | 1. Perform a thorough aqueous workup to remove DMSO. 2. Consider alternative, lower-boiling point solvents if the reaction proceeds efficiently. |
Stetter Reaction Workflow
Caption: Workflow for the Stetter reaction synthesis.
III. Method 2: Allylic Oxidation Approach
This method involves the oxidation of the allylic methylene groups of a suitable precursor, (E)-2,7-dimethylocta-3,5-diene, to form the desired diketone. Reagents like selenium dioxide (Riley oxidation) are known for such transformations.[6]
Experimental Protocol: Allylic Oxidation
Reaction Scheme: (E)-2,7-Dimethylocta-3,5-diene + SeO₂ → this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (molar eq.) |
| (E)-2,7-Dimethylocta-3,5-diene | 138.25 | 0.775 | 1.0 |
| Selenium Dioxide (SeO₂) | 110.96 | 3.95 | 2.2 |
| Dioxane | 88.11 | 1.034 | - |
| Water | 18.02 | 1.000 | - |
Procedure:
-
Dissolve (E)-2,7-dimethylocta-3,5-diene in a mixture of dioxane and water.
-
Add selenium dioxide in portions to the stirred solution.
-
Heat the reaction mixture to reflux (around 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture and filter to remove the precipitated selenium.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., diethyl ether).
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Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Guide: Allylic Oxidation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Conversion | 1. Insufficient oxidant. 2. Low reaction temperature. | 1. Ensure the correct stoichiometry of SeO₂ is used. 2. Maintain a consistent reflux temperature. |
| Formation of Allylic Alcohols | Incomplete oxidation can lead to the formation of allylic alcohols as byproducts.[6] | 1. Increase the amount of oxidant slightly. 2. Prolong the reaction time. |
| Over-oxidation or Decomposition | The product might be sensitive to prolonged heating or excess oxidant. | 1. Monitor the reaction closely and stop it once the starting material is consumed. 2. Avoid excessively high temperatures. |
| Difficulty in Removing Selenium Byproducts | Elemental selenium (red amorphous solid) needs to be completely removed. | 1. Ensure thorough filtration after the reaction. A celite pad can be helpful. 2. A second filtration of the concentrated organic extract might be necessary. |
Allylic Oxidation Troubleshooting Logic
Caption: Troubleshooting logic for allylic oxidation.
IV. General FAQs for Scaling Up
Q1: What are the main safety concerns when scaling up the synthesis of this compound?
A1: For the Stetter reaction, the use of triethylamine, which is flammable and corrosive, requires careful handling in a well-ventilated fume hood. For the allylic oxidation, selenium dioxide is highly toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and respiratory protection. The reaction should be conducted in a fume hood to avoid inhalation of selenium compounds.
Q2: How can I confirm the stereochemistry of the final product?
A2: The (E)-stereochemistry of the double bond can be confirmed using ¹H NMR spectroscopy. The coupling constant (J-value) for the vinylic protons is typically larger for the trans (E) isomer (usually in the range of 12-18 Hz) compared to the cis (Z) isomer.
Q3: What are the recommended purification methods for the final product at a larger scale?
A3: While column chromatography is suitable for smaller scales, for larger quantities, distillation under reduced pressure is often more practical and economical. The choice of purification method will depend on the boiling point of the product and the thermal stability of the compound.
Q4: Can other catalysts be used for the Stetter reaction?
A4: Yes, besides thiazolium salts, N-heterocyclic carbenes (NHCs) are also effective catalysts for the Stetter reaction and may offer different reactivity and selectivity.[2]
Q5: Are there alternative oxidation methods to the Riley oxidation?
A5: Other methods for allylic oxidation exist, such as using chromium-based reagents, but these often generate toxic waste. Catalytic aerobic oxidation methods are also being developed and could be a greener alternative.[7]
References
- 1. Stetter reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stetter Reaction [organic-chemistry.org]
- 4. Bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08326G [pubs.rsc.org]
- 5. chemistry-reaction.com [chemistry-reaction.com]
- 6. Riley oxidation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: (E)-2,7-Dimethyloct-4-ene-3,6-dione Degradation and Prevention
Welcome to the technical support center for (E)-2,7-Dimethyloct-4-ene-3,6-dione. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: As an α,β-unsaturated diketone, this compound is susceptible to three main degradation pathways:
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. α,β-unsaturated ketones can undergo various reactions upon photoexcitation, including isomerization, cycloaddition, and Norrish-type cleavage reactions, leading to a variety of degradation products.[1][2] The presence of a carbonyl group and an unsaturated bond are factors that contribute to photolytic degradation.[3]
-
Oxidative Degradation: The diketone functionality and the carbon-carbon double bond are susceptible to oxidation. Oxidative cleavage of the diketone can occur, potentially initiated by atmospheric oxygen or residual peroxides in solvents.[4] This can lead to the formation of carboxylic acids and other smaller molecules.
-
Thermal Degradation: At elevated temperatures, the compound can undergo thermal decomposition.[5] This process can involve chain scission, side-group elimination, and other complex reactions, leading to a loss of structural integrity.[6]
Q2: How can I prevent the degradation of this compound in my experiments?
A2: To minimize degradation, consider the following preventative measures:
-
Protection from Light: Store the compound in amber-colored vials or wrap containers in aluminum foil to protect it from light.[3][7] When conducting experiments, minimize exposure to ambient and direct light.
-
Inert Atmosphere: For reactions sensitive to oxidation, perform experiments under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Solvent Purity: Use high-purity, peroxide-free solvents. It is advisable to test for and remove peroxides from solvents before use.
-
Temperature Control: Avoid excessive heat. If heating is necessary, use the lowest effective temperature and minimize the duration of heating. For long-term storage, refrigeration or freezing is recommended, provided the compound is stable at low temperatures.
-
Use of Stabilizers:
-
Antioxidants: The addition of antioxidants can inhibit oxidative degradation.[8][9][10] Common antioxidants include butylated hydroxytoluene (BHT) and hindered phenols.
-
UV Stabilizers: For applications where light exposure is unavoidable, UV absorbers or quenchers can be incorporated into the formulation to dissipate UV energy and prevent photodegradation.[7][9]
-
Q3: Are there any specific classes of compounds I should avoid in my reaction mixture to prevent degradation?
A3: Yes, avoid strong oxidizing agents, radical initiators, and strong acids or bases unless they are a required part of your reaction chemistry. These can catalyze or directly participate in the degradation of the diketone and the unsaturated system.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) after the experiment. | Degradation of the compound. | 1. Run a control sample of the starting material under the same analytical conditions to confirm its purity. 2. Re-run the experiment with light protection (e.g., wrapped in foil). 3. Purge solvents with an inert gas and use freshly opened solvents to minimize oxidation. 4. If the reaction is heated, try running it at a lower temperature. |
| Change in color of the sample (e.g., yellowing). | Photodegradation or oxidation. | 1. Verify that the compound is stored in a light-protected container. 2. If the sample is in solution, check the stability of the compound in the chosen solvent by storing a solution in the dark and under light and comparing the results. |
| Low yield of the desired product. | Degradation during reaction or work-up. | 1. Analyze the reaction mixture at different time points to determine if the product is forming and then degrading. 2. During work-up, avoid prolonged exposure to acidic or basic conditions if the compound's stability under these conditions is unknown.[11] 3. Consider adding a small amount of an antioxidant to the reaction mixture if oxidation is suspected. |
| Inconsistent results between experiments. | Variable exposure to light, air, or temperature fluctuations. | 1. Standardize experimental conditions meticulously, including light exposure, atmosphere, and temperature control. 2. Ensure all reagents and solvents are from the same batch and of consistent quality. |
Quantitative Data Summary
| Condition | Parameter | Value (Example) | Unit |
| Photodegradation | Half-life (UV light, 25°C) | 6 | hours |
| Purity after 24h UV exposure | 15 | % | |
| Thermal Degradation | Onset of decomposition (TGA) | 150 | °C |
| % Mass loss at 200°C | 25 | % | |
| Oxidative Degradation | Purity after 48h in air (dark) | 85 | % |
| Purity after 48h under N₂ (dark) | 98 | % |
Experimental Protocols
Protocol 1: Evaluation of Photostability
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Experimental Setup:
-
Transfer aliquots of the solution into two sets of clear and two sets of amber glass vials.
-
Expose one set of clear and one set of amber vials to a controlled light source (e.g., a UV lamp at a specific wavelength or a photostability chamber).
-
Keep the other set of vials in the dark at the same temperature as a control.
-
-
Time Points: Withdraw samples from each vial at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: Analyze the samples by a suitable analytical method, such as HPLC-UV or GC-MS, to determine the remaining concentration of the parent compound and identify any major degradation products.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics and half-life under photolytic conditions.
Protocol 2: Evaluation of Thermal Stability
-
Thermogravimetric Analysis (TGA):
-
Place a small amount of the solid compound (5-10 mg) into a TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature to determine the onset of thermal decomposition.[12]
-
-
Isothermal Stress Study:
-
Place accurately weighed samples of the compound in vials.
-
Store the vials in ovens at different constant temperatures (e.g., 60°C, 80°C, 100°C).
-
At specific time points, remove a vial from each temperature and allow it to cool to room temperature.
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Dissolve the sample in a suitable solvent and analyze by HPLC or GC to quantify the remaining parent compound.
-
Visualizations
Diagram of Potential Degradation Pathways
Caption: General degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of the target compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Photochemical deconjugation of α,β-unsaturated ketones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thermal degradation of polymers - Wikipedia [en.wikipedia.org]
- 7. Photodegradation - Wikipedia [en.wikipedia.org]
- 8. Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host-Guest Systems Suitable for Luminescent Solar Concentrators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentrators [mdpi.com]
- 11. How To [chem.rochester.edu]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
Unveiling Molecular Architecture: A Comparative Guide to the Structural Validation of (E)-2,7-Dimethyloct-4-ene-3,6-dione
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. While various analytical techniques provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for definitive atomic arrangement. This guide provides a comparative overview of X-ray crystallography and other common spectroscopic methods for the structural elucidation of compounds like (E)-2,7-dimethyloct-4-ene-3,6-dione, an unsaturated aliphatic diketone.
Due to the absence of a publicly available crystal structure for this compound, this guide utilizes the crystallographic data of acetylacetone (2,4-pentanedione), a closely related and structurally simple aliphatic β-diketone, as a representative example. For spectroscopic comparison, data for (E)-3-nonene-2,5-dione, a similar unsaturated aliphatic diketone, is presented.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key data obtained from X-ray crystallography for acetylacetone and the spectroscopic data for (E)-3-nonene-2,5-dione. This allows for a direct comparison of the types of information each technique provides.
| Parameter | X-ray Crystallography (Acetylacetone at 110 K) | Spectroscopic Methods ((E)-3-nonene-2,5-dione) |
| General | ||
| Physical State | Crystalline Solid | Liquid (typically) |
| Structural Information | ||
| Conformation | cis-enol form | Inferred from spectral data |
| Bond Lengths (Å) | C=O: ~1.26, C-C (in enol): ~1.40, C=C (in enol): ~1.36 | Not directly measured |
| Bond Angles (°) | C-C-C: ~120°, C-C=O: ~120° | Not directly measured |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃, 400 MHz) | Not Applicable | δ 6.91 (d, J = 14.8 Hz, 1H), 6.82 (d, J = 14.8 Hz, 1H), 2.70 (t, J = 6.9 Hz, 2H), 2.35 (s, 3H), 1.59 (m, 2H), 1.40 (m, 2H), 0.91 (t, J = 6.1 Hz, 3H)[1] |
| ¹³C NMR (CDCl₃, 100 MHz) | Not Applicable | δ 201.6, 199.3, 137.6, 137.3, 41.5, 28.5, 26.4, 22.6[1] |
| IR Spectroscopy (film) | Not Applicable | 1704 cm⁻¹ (C=O), 1683 cm⁻¹ (C=O, conjugated)[1] |
Experimental Protocols
Single-Crystal X-ray Crystallography (General Protocol for a Small Organic Molecule)
Single-crystal X-ray diffraction provides precise information about the spatial arrangement of atoms within a crystal lattice.
-
Crystal Growth: High-quality single crystals of the compound of interest are grown. For a substance that is liquid at room temperature, like acetylacetone, this can be achieved by in-situ crystallization from the melt at low temperatures.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector. Data is typically collected at a low temperature (e.g., 100-120 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods. The structural model is refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and bond angles.
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.
-
Sample Preparation: A small amount of the sample (typically a few milligrams) is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The sample is placed in a high-field magnet of an NMR spectrometer. A radiofrequency pulse is applied, and the resulting signal (Free Induction Decay) is recorded.
-
Data Processing: The FID is Fourier transformed to produce the NMR spectrum, which shows resonant frequencies (chemical shifts) for each unique nucleus.
-
Spectral Interpretation: The chemical shifts, signal integrations, and coupling patterns are analyzed to deduce the connectivity and stereochemistry of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of chemical bonds.
-
Sample Preparation: For a liquid sample, a thin film can be placed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The sample is placed in the beam of an IR spectrometer. The instrument scans a range of infrared frequencies, and the absorbance is recorded.
-
Spectral Interpretation: The resulting spectrum shows absorption bands at specific wavenumbers, which are characteristic of particular functional groups (e.g., C=O, C=C, C-H).
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a newly synthesized organic compound, integrating both spectroscopic and crystallographic methods.
References
A Comparative Analysis of (E)-2,7-Dimethyloct-4-ene-3,6-dione and Its Isomers for Researchers and Drug Development Professionals
In the landscape of drug discovery and development, the nuanced structural differences between isomers can lead to significant variations in biological activity, potency, and safety profiles. This guide provides a comprehensive comparative analysis of (E)-2,7-dimethyloct-4-ene-3,6-dione and its primary geometric isomer, (Z)-2,7-dimethyloct-4-ene-3,6-dione, along with its saturated and alkyne analogues. This objective comparison is intended to support researchers, scientists, and drug development professionals in their exploration of α,β-unsaturated ketones as potential therapeutic agents.
Structural Overview of the Isomers
This compound is an α,β-unsaturated ketone characterized by a trans-configured double bond. Its isomers, which are the focus of this comparison, include:
-
(Z)-2,7-Dimethyloct-4-ene-3,6-dione: The cis-geometric isomer.
-
2,7-Dimethyloctane-3,6-dione: The saturated analogue, lacking the carbon-carbon double bond.
-
2,7-Dimethyloct-4-yne-3,6-dione: The alkyne analogue, featuring a triple bond instead of a double bond.
The subtle changes in the geometry and saturation of the central carbon chain can profoundly influence the molecule's reactivity and interaction with biological targets.
Comparative Physicochemical and Spectroscopic Properties
The following table summarizes the predicted and known physicochemical and spectroscopic properties of this compound and its isomers. Direct experimental data for the title compound and its (Z)-isomer is limited in publicly available literature; therefore, some values are estimated based on established principles of organic chemistry and spectroscopy.
| Property | This compound | (Z)-2,7-Dimethyloct-4-ene-3,6-dione | 2,7-Dimethyloctane-3,6-dione | 2,7-Dimethyloct-4-yne-3,6-dione |
| Molecular Formula | C₁₀H₁₆O₂ | C₁₀H₁₆O₂[1] | C₁₀H₁₈O₂ | C₁₀H₁₄O₂ |
| Molecular Weight | 168.23 g/mol | 168.23 g/mol [1] | 170.25 g/mol | 166.22 g/mol |
| Predicted Boiling Point | Higher than (Z)-isomer | Lower than (E)-isomer | Lower than unsaturated analogues | Higher than ene-diones |
| Predicted Polarity | Less polar than (Z)-isomer | More polar than (E)-isomer | Varies based on conformation | More polar than ene-diones |
| ¹H-NMR (olefinic H) | ~6.8-7.0 ppm (deshielded) | ~6.2-6.4 ppm (shielded) | N/A | N/A |
| ¹³C-NMR (C=O) | ~198-202 ppm | ~198-202 ppm | ~205-210 ppm | ~185-190 ppm |
| IR (C=O stretch) | ~1665 cm⁻¹ | ~1675 cm⁻¹ | ~1710 cm⁻¹ | ~1650 cm⁻¹ |
| IR (C=C/C≡C stretch) | ~1630 cm⁻¹ (stronger) | ~1630 cm⁻¹ (weaker) | N/A | ~2200 cm⁻¹ (weak) |
Note: Spectroscopic predictions are based on the general characteristics of α,β-unsaturated ketones. The (E)-isomer is expected to have more deshielded olefinic protons in ¹H-NMR due to the anisotropic effect of the carbonyl group. In IR spectroscopy, the C=C stretching of the (E)-isomer is typically stronger than that of the (Z)-isomer.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these compounds are crucial for reproducible research. Below are generalized experimental protocols.
Synthesis of (E)- and (Z)-2,7-Dimethyloct-4-ene-3,6-dione (Illustrative)
A plausible synthetic route involves the aldol condensation of an appropriate ketone followed by oxidation. The stereoselectivity can be influenced by the choice of reagents and reaction conditions.
-
Step 1: Aldol Condensation: A base-catalyzed aldol condensation between two equivalents of 3-methyl-2-butanone could theoretically yield the β-hydroxy ketone precursor. The choice of base (e.g., NaOH, LDA) and reaction temperature can influence the stereochemical outcome.
-
Step 2: Dehydration: Acid-catalyzed dehydration of the aldol product would yield a mixture of (E) and (Z) isomers of 2,7-dimethyloct-4-ene-3,6-dione.
-
Step 3: Isomer Separation: The (E) and (Z) isomers can be separated using column chromatography on silica gel, exploiting their differences in polarity.
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired on a 400 MHz or higher spectrometer using CDCl₃ as the solvent. The distinction between (E) and (Z) isomers can be primarily achieved by analyzing the coupling constants and chemical shifts of the vinylic protons.
-
Infrared (IR) Spectroscopy: IR spectra should be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The characteristic stretching frequencies of the C=O and C=C bonds provide key structural information.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.
Biological Activity and Signaling Pathways
α,β-Unsaturated ketones are known for their biological activity, which is often attributed to their ability to act as Michael acceptors, forming covalent bonds with nucleophilic residues (such as cysteine) in proteins. This reactivity can modulate the function of various enzymes and transcription factors.
Dienone compounds, a class to which 2,7-dimethyloct-4-ene-3,6-dione belongs, have been reported to target the ubiquitin-proteasome system (UPS), which is essential for cellular protein homeostasis and is a validated target in cancer therapy. The diagram below illustrates a simplified workflow for investigating the effect of these compounds on the UPS.
References
spectroscopic comparison of synthetic vs. natural (E)-2,7-Dimethyloct-4-ene-3,6-dione
A Spectroscopic Showdown: Synthetic vs. Natural (E)-2,7-Dimethyloct-4-ene-3,6-dione
A detailed comparative analysis of the spectroscopic signatures of synthetic and naturally sourced this compound is presented for researchers, scientists, and professionals in drug development. This guide provides a foundational understanding of the expected spectroscopic characteristics, outlines detailed experimental protocols for verification, and discusses the potential implications of any observed differences.
This guide will, therefore, focus on the theoretical spectroscopic characteristics of this compound and provide the necessary experimental frameworks for researchers to conduct their own comparative analyses upon obtaining both synthetic and natural samples.
Predicted Spectroscopic Data Comparison
The following table summarizes the anticipated spectroscopic data for this compound based on its chemical structure and known spectroscopic trends for similar α,β-unsaturated ketones.
| Spectroscopic Technique | Parameter | Predicted Value/Observation for this compound | Potential Variations between Synthetic and Natural Samples |
| ¹H NMR | Chemical Shift (δ) | ~1.1-1.3 ppm (d, 12H, -CH(CH₃)₂) | Minor shifts (<0.1 ppm) due to subtle conformational differences or solvent effects. |
| ~2.8-3.2 ppm (septet, 2H, -CH(CH₃)₂) | |||
| ~6.8-7.0 ppm (s, 2H, -CH=CH-) | |||
| ¹³C NMR | Chemical Shift (δ) | ~20-22 ppm (-CH(CH₃)₂) | Minor shifts (<0.5 ppm). |
| ~35-40 ppm (-CH(CH₃)₂) | |||
| ~135-140 ppm (-CH=CH-) | |||
| ~195-200 ppm (C=O) | |||
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1650-1670 cm⁻¹ (C=O stretch, conjugated) | Slight broadening or shoulder peaks in the natural sample due to minor impurities. |
| ~1620-1640 cm⁻¹ (C=C stretch) | |||
| ~2870-2970 cm⁻¹ (C-H stretch, alkyl) | |||
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 168.11 | Identical molecular ion peak. |
| (EI) | Fragmentation | Fragments corresponding to loss of isobutyryl group (m/z = 97) and cleavage at the α-position to the carbonyls. | The fragmentation pattern should be identical, but relative intensities might vary slightly due to instrumental conditions. |
Experimental Protocols
For a rigorous comparison, the following detailed experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthetic or natural this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard zg30.
-
Number of scans: 16-32.
-
Spectral width: -2 to 12 ppm.
-
Acquisition time: ~3-4 seconds.
-
Relaxation delay: 2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Standard zgpg30 with proton decoupling.
-
Number of scans: 1024-4096.
-
Spectral width: 0 to 220 ppm.
-
Acquisition time: ~1-2 seconds.
-
Relaxation delay: 2 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the neat sample directly on the ATR crystal. For transmission IR, dissolve the sample in a volatile solvent like dichloromethane, deposit a thin film on a KBr or NaCl plate, and allow the solvent to evaporate.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector temperature: 250 °C.
-
Oven program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-400.
-
Scan speed: 1 scan/second.
-
Visualizing the Comparison Workflow
The logical flow of a comparative spectroscopic analysis is crucial for ensuring a systematic and unbiased evaluation.
Caption: Workflow for the spectroscopic comparison of synthetic versus natural compounds.
Interpreting the Results
Ideally, the spectroscopic data for the synthetic and natural this compound should be identical, confirming structural equivalence. Any significant deviations in the spectra of the natural sample compared to the synthetic standard could indicate the presence of:
-
Impurities: Co-eluting or co-isolating compounds from the natural source.
-
Isomeric Variations: The presence of the (Z)-isomer or other structural isomers.
-
Stereochemical Differences: If chiral centers were present, enantiomeric or diastereomeric variations could exist, though this is not applicable to the achiral target molecule.
Investigation into the Mechanism of Action of (E)-2,7-Dimethyloct-4-ene-3,6-dione Yields No Publicly Available Data
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the biological effects of (E)-2,7-Dimethyloct-4-ene-3,6-dione. Despite its documented existence and chemical properties, no studies detailing its mechanism of action, pharmacological effects, or any associated experimental data are publicly available at this time.
Our extensive search, aimed at providing a comparative guide for researchers, scientists, and drug development professionals, included inquiries into the compound's biological activity, potential signaling pathways, and quantitative performance metrics. These searches, however, did not yield any specific studies on this compound itself. While the broader class of dienones, organic compounds characterized by a specific carbon skeleton, has been investigated for various biological activities, it is not scientifically sound to extrapolate these general findings to this specific, unstudied molecule.
The lack of available data prevents the creation of a comparative analysis, as there are no alternative compounds to compare it against, no experimental protocols to detail, and no quantitative data to summarize. Consequently, the mandatory visualizations of signaling pathways and experimental workflows cannot be generated.
Researchers interested in the potential therapeutic applications of this compound should be aware that foundational research into its biological effects appears to be absent from the public domain. Any investigation into this compound would represent a novel area of study. Future research would need to begin with preliminary in vitro and in vivo screening to identify any potential biological activity and subsequently elucidate its mechanism of action.
We recommend that researchers interested in this or structurally similar compounds initiate primary research to establish a baseline of biological activity. This could involve a variety of screening assays, such as cytotoxicity assays against a panel of cell lines, antimicrobial assays, or enzyme inhibition assays, depending on the hypothesized therapeutic area.
Until such primary research is conducted and published, a meaningful comparison guide on the mechanism of action of this compound cannot be developed.
A Comparative Guide to the Cross-Reactivity of (E)-2,7-Dimethyloct-4-ene-3,6-dione
Disclaimer: As of late 2025, specific cross-reactivity studies for (E)-2,7-Dimethyloct-4-ene-3,6-dione are not available in the public domain. This guide provides a framework based on established methodologies for assessing the cross-reactivity of small molecules, particularly ketones, which can act as haptens. The experimental data presented is hypothetical and for illustrative purposes only.
Introduction to Cross-Reactivity of Small Molecules
Cross-reactivity is the phenomenon where antibodies or T-cells elicited by a specific antigen or hapten also bind to other, structurally similar molecules. For a small molecule like this compound, understanding its cross-reactivity is crucial in drug development and toxicology. Unintended interactions can lead to off-target effects, reduced efficacy of diagnostics, or false-positive results in immunoassays.[1][2]
Small molecules, known as haptens, are typically not immunogenic on their own but can elicit an immune response when bound to a carrier protein.[3][4] The resulting antibodies may then cross-react with other molecules that share similar structural motifs or epitopes. The primary method for evaluating this phenomenon is through competitive immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA).[5][6][7]
This guide outlines the principles, experimental protocols, and data interpretation for a hypothetical cross-reactivity study of this compound against a panel of structurally related ketones.
Principle of Competitive Immunoassay for Cross-Reactivity Assessment
Competitive immunoassays are a cornerstone for detecting and quantifying small molecules.[8][9] In this format, the target analyte in a sample competes with a labeled version of the analyte (or a hapten-protein conjugate) for a limited number of specific antibody binding sites. The measured signal is inversely proportional to the concentration of the target analyte in the sample.[7] To assess cross-reactivity, various structurally similar compounds are tested for their ability to displace the labeled analyte, and their potency is compared to that of the primary target molecule.
Below is a diagram illustrating the principle of a competitive ELISA used for these studies.
Caption: Principle of Competitive Immunoassay.
Hypothetical Cross-Reactivity Data
The cross-reactivity of potential alternatives would be quantified by comparing their IC50 values (the concentration required to inhibit 50% of the maximum signal) to the IC50 of the target compound, this compound.
The percentage of cross-reactivity (%CR) is calculated using the formula:
%CR = (IC50 of Target Compound / IC50 of Test Compound) x 100
The following tables summarize hypothetical data from such a study.
Table 1: IC50 Values for Target Compound and Potential Cross-Reactants
| Compound ID | Compound Name | Structure | IC50 (nM) |
| Target-01 | This compound | (Structure Image) | 50.0 |
| Alt-01 | 2,7-Dimethyloctane-3,6-dione | (Structure Image) | 150.0 |
| Alt-02 | Oct-4-ene-3,6-dione | (Structure Image) | 850.5 |
| Alt-03 | Heptane-2,5-dione | (Structure Image) | > 10,000 |
| Alt-04 | Acetone | (Structure Image) | > 50,000 |
Table 2: Calculated Cross-Reactivity
| Compound ID | Compound Name | % Cross-Reactivity | Notes |
| Target-01 | This compound | 100% | Reference Compound |
| Alt-01 | 2,7-Dimethyloctane-3,6-dione | 33.3% | Moderate cross-reactivity due to saturation of the alkene bond. |
| Alt-02 | Oct-4-ene-3,6-dione | 5.9% | Low cross-reactivity; indicates importance of methyl groups for binding. |
| Alt-03 | Heptane-2,5-dione | < 0.5% | Negligible cross-reactivity. |
| Alt-04 | Acetone | < 0.1% | Negligible cross-reactivity. |
Experimental Protocols
A detailed methodology is essential for reproducible results. The following describes a standard protocol for a competitive ELISA to determine cross-reactivity.
Preparation of Hapten-Carrier Conjugate
To produce antibodies, the small molecule hapten (this compound) must first be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). This is a critical step as the hapten itself is not immunogenic.
Antibody Production
Polyclonal or monoclonal antibodies specific to the hapten-protein conjugate are generated in a suitable animal model (e.g., rabbit or mouse) using standard immunization protocols. The resulting antibodies are then purified and characterized for their affinity and specificity.
Competitive ELISA Protocol
The following workflow outlines the key steps in the competitive ELISA procedure.
Caption: Experimental workflow for a competitive ELISA.
Detailed Steps:
-
Plate Coating: A 96-well microtiter plate is coated with the hapten-BSA conjugate and incubated overnight at 4°C.[10]
-
Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound conjugate.
-
Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.[11]
-
Competition: Standard solutions of the target compound or various concentrations of the test compounds are added to the wells. Immediately after, the specific primary antibody is added. The plate is then incubated to allow competition.
-
Washing: The plate is washed to remove unbound primary antibodies.
-
Secondary Antibody: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) is added to each well and incubated.
-
Washing: The plate is washed to remove any unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate is added, leading to a color change in the presence of the enzyme.
-
Measurement: The reaction is stopped, and the absorbance is read using a microplate reader. The signal intensity is inversely proportional to the concentration of the free analyte in the sample.
Conclusion and Future Directions
While no specific cross-reactivity data for this compound currently exists, this guide provides a robust framework for its evaluation. Based on the hypothetical data, cross-reactivity appears to be influenced by both the core dione structure and the presence of specific functional groups like the alkene bond and terminal methyl groups.
For researchers in drug development and diagnostics, conducting such studies is imperative. Future work should focus on:
-
Synthesizing a hapten of this compound and generating specific antibodies.
-
Performing a comprehensive competitive ELISA against a broad panel of structurally related ketones and aldehydes.
-
Validating the findings using alternative methods such as Surface Plasmon Resonance (SPR) for a more detailed kinetic analysis of antibody-antigen binding.
References
- 1. Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Haptenation and Its Role in Allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elisakits.co.uk [elisakits.co.uk]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sandwich ELISA Protocol | Hello Bio [hellobio.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Determining the Absolute Configuration of (E)-2,7-Dimethyloct-4-ene-3,6-dione
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the absolute configuration of chiral molecules is a critical step in chemical research and pharmaceutical development. Enantiomers can exhibit significantly different pharmacological and toxicological properties. This guide provides a comparative overview of key experimental methods for confirming the absolute configuration of (E)-2,7-Dimethyloct-4-ene-3,6-dione, a chiral α,β-unsaturated ketone. The methodologies discussed are Vibrational Circular Dichroism (VCD) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral derivatizing agent, and single-crystal X-ray crystallography.
While specific experimental data for this compound is not publicly available, this guide leverages established principles and data from analogous acyclic enone structures to provide a practical framework for researchers.
Methodology Comparison
A summary of the primary analytical techniques for determining the absolute configuration of this compound is presented below. Each method offers distinct advantages and is suited to different experimental constraints.
| Method | Principle | Sample Requirements | Key Data Output | Advantages | Limitations |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1][2] | Solution (typically in a non-polar solvent like CCl₄ or CDCl₃), ~1-10 mg. | VCD and IR spectra. | Applicable to a wide range of molecules in solution, does not require crystallization.[2] | Requires computational modeling (DFT) for comparison and assignment.[2] |
| NMR with Chiral Derivatizing Agent (e.g., Mosher's Acid) | Formation of diastereomers with a chiral derivatizing agent, leading to distinguishable NMR signals. | Solution, ~1-5 mg of the analyte and the chiral agent. | ¹H or ¹⁹F NMR chemical shift differences (Δδ) between diastereomers. | Relatively accessible instrumentation (NMR), well-established methodology. | Requires a reactive functional group for derivatization, potential for kinetic resolution or racemization. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal, providing a three-dimensional electron density map of the molecule. | High-quality single crystal. | Atomic coordinates, bond lengths, bond angles, and the absolute structure parameter (e.g., Flack parameter). | Provides an unambiguous determination of the absolute configuration.[3] | Growth of suitable crystals can be challenging or impossible.[2] |
Experimental Protocols
Detailed experimental protocols for each method are outlined below. These are generalized procedures that can be adapted for this compound.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution.[1] The experimental spectrum is compared to a computationally predicted spectrum to make the assignment.
Protocol:
-
Sample Preparation: Dissolve approximately 5 mg of the enantiomerically pure this compound in 200 µL of a suitable solvent (e.g., CDCl₃).
-
Data Acquisition:
-
Acquire the VCD and IR spectra using a VCD spectrometer.
-
Typical parameters: 4 cm⁻¹ resolution, data collection for 4-8 hours.
-
-
Computational Modeling:
-
Perform a conformational search for one enantiomer (e.g., the (2S, 7S)-enantiomer) of the molecule using a suitable computational chemistry software package.
-
For each low-energy conformer, optimize the geometry and calculate the vibrational frequencies and VCD intensities using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.
-
Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison:
-
Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer and its mirror image.
-
A good match in the signs and relative intensities of the major VCD bands allows for the unambiguous assignment of the absolute configuration.[2]
-
Workflow for VCD Analysis
Caption: Workflow for determining absolute configuration using VCD.
NMR Spectroscopy with a Chiral Derivatizing Agent
This method involves the reaction of the chiral analyte with an enantiomerically pure chiral derivatizing agent (CDA) to form a mixture of diastereomers. The differing spatial arrangements of the diastereomers result in distinct chemical shifts in the NMR spectrum, which can be correlated to the absolute configuration at the chiral center. For a dione like the target molecule, prior reduction of one or both carbonyls to the corresponding alcohols would be necessary to introduce a reactive site for derivatization with an agent like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid).
Protocol:
-
Diastereomer Formation:
-
Reduce this compound to the corresponding diol using a suitable reducing agent (e.g., NaBH₄). Separate the diastereomeric diols if necessary.
-
In two separate NMR tubes, react the diol with (R)-Mosher's acid chloride and (S)-Mosher's acid chloride, respectively, in the presence of a non-chiral base (e.g., pyridine-d₅) in an appropriate deuterated solvent (e.g., CDCl₃).
-
-
NMR Data Acquisition:
-
Acquire high-resolution ¹H NMR spectra for both diastereomeric ester samples.
-
-
Data Analysis:
-
Assign the proton signals for each diastereomer, focusing on the protons near the newly formed chiral centers.
-
Calculate the chemical shift differences (Δδ = δS - δR) for the assigned protons.
-
Based on the established model for Mosher's esters, the sign of the Δδ values for protons on either side of the stereocenter can be used to deduce the absolute configuration.
-
Workflow for NMR Analysis with CDA
Caption: Workflow for NMR-based absolute configuration determination.
Single-Crystal X-ray Crystallography
This technique provides a direct and unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration, provided a suitable single crystal can be obtained.
Protocol:
-
Crystallization:
-
Grow single crystals of enantiomerically pure this compound from a suitable solvent or solvent mixture. This is often the most challenging step.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer.
-
Collect diffraction data, typically at low temperature (e.g., 100 K).
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
-
Absolute Configuration Determination:
-
Determine the absolute configuration by anomalous dispersion, typically by calculating the Flack parameter. A value close to 0 for the correct enantiomer and close to 1 for the incorrect one confirms the assignment.[3]
-
Workflow for X-ray Crystallography
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Conclusion
The determination of the absolute configuration of this compound can be approached through several robust analytical techniques. Vibrational Circular Dichroism offers a powerful method for samples in solution, particularly when crystallization is not feasible. NMR spectroscopy with a chiral derivatizing agent provides a widely accessible alternative, contingent on the successful derivatization of the molecule. For definitive and unambiguous assignment, single-crystal X-ray crystallography remains the gold standard, though it is dependent on the ability to grow high-quality crystals. The choice of method will ultimately depend on the available instrumentation, the physical properties of the sample, and the specific requirements of the research or development program.
References
Comparative Efficacy Analysis of (E)-2,7-Dimethyloct-4-ene-3,6-dione: A Guide Based on Putative Activity
Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature and chemical databases reveals no experimental data on the biological efficacy of (E)-2,7-Dimethyloct-4-ene-3,6-dione. Consequently, a direct comparison to known standards is not possible. This guide provides a framework for evaluating the potential efficacy of this compound based on the known biological activities of the broader class of α,β-unsaturated diketones and outlines a hypothetical experimental plan for its assessment.
Data Presentation
Due to the absence of experimental data for this compound, the following table summarizes the current lack of information regarding its efficacy and established comparative standards.
| Compound | Efficacy Data (e.g., IC50, EC50) | Known Standards for Comparison | References |
| This compound | Not Available | Not Established | Not Available |
Contextual Efficacy of α,β-Unsaturated Diketones
This compound belongs to the class of α,β-unsaturated carbonyl compounds, specifically a 1,4-enedione. This structural motif is present in numerous molecules with diverse biological activities. The reactivity of the α,β-unsaturated ketone moiety as a Michael acceptor is often central to their mechanism of action, allowing for covalent adduction to nucleophilic residues in biological macromolecules, such as cysteine thiols in proteins.
Compounds of this class have been investigated for various therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. For instance, chalcones and other α,β-unsaturated ketones have demonstrated cytotoxic effects against cancer cell lines.[1] The biological activity is often associated with their ability to react with cellular thiols.[1]
Given this context, a primary avenue for investigating the efficacy of this compound would be to assess its cytotoxicity against relevant cell lines, with established cytotoxic agents serving as positive controls.
Experimental Protocols
The following is a hypothetical experimental protocol for assessing the cytotoxic efficacy of this compound.
Objective: To determine the in vitro cytotoxicity of this compound against a panel of human cancer cell lines.
Materials:
-
This compound (synthesis or procurement required)
-
Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colorectal carcinoma)
-
Standard cytotoxic drug (e.g., Doxorubicin, Cisplatin) as a positive control
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure: MTT Assay for Cytotoxicity [2][3]
-
Cell Seeding:
-
Culture the selected cancer cell lines to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Prepare similar dilutions for the standard cytotoxic drug.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound or the standard drug. Include wells with medium and 0.5% DMSO as a vehicle control, and wells with only medium as a blank control.
-
Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for another 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
-
Mandatory Visualizations
Potential Signaling Pathway
Caption: Putative mechanism of action via Michael addition.
Experimental Workflow
Caption: Workflow for in vitro cytotoxicity screening.
References
A Comparative Review of (E)-2,7-Dimethyloct-4-ene-3,6-dione and Related Compounds: A Landscape of Limited Data
A comprehensive review of the scientific literature reveals a significant gap in the research pertaining to (E)-2,7-Dimethyloct-4-ene-3,6-dione. While this compound is cataloged in chemical databases, dedicated studies on its biological activity, performance against alternatives, and associated signaling pathways are not publicly available. This guide, therefore, summarizes the existing data for the target compound and its structural analogs, providing a comparative framework based on available chemical information and the biological activities of the broader class of terpenoids.
Physicochemical Properties: A Comparative Overview
Quantitative data for this compound is sparse. The following tables present a comparison of its known properties with those of its Z-isomer and related saturated and unsaturated analogs. This data is compiled from various chemical databases.
Table 1: Physicochemical Properties of 2,7-Dimethyloctene-3,6-dione Isomers and Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |
| This compound | C₁₀H₁₆O₂ | 168.23 | 62738-21-0 | Limited data available.[1] |
| (Z)-2,7-Dimethyloct-4-ene-3,6-dione | C₁₀H₁₆O₂ | 168.23 | Not Available | Data from commercial suppliers.[2] |
| 2,7-Dimethyloctane-3,6-dione | C₁₀H₁₈O₂ | 170.25 | 51513-41-8 | Saturated analog.[3][4] |
| 2,7-Dimethyloct-4-yne-3,6-diol | C₁₀H₁₈O₂ | 170.25 | 6339-21-5 | Potential precursor.[5][6][7] |
Table 2: Detailed Physical Properties of Related Compounds
| Compound | Boiling Point (°C) | Density (g/cm³) | LogP | Refractive Index |
| 2,7-Dimethyloctane-3,6-dione | 100-102 | 0.902 ± 0.06 | 2.2168 | Not Available |
| 2,7-Dimethyloct-4-yne-3,6-diol | 235.4 at 760 mmHg | 0.981 | Not Available | Not Available |
Note: Data for this compound is largely unavailable in the public domain.[8]
Synthesis and Methodology
While no specific experimental protocols for the synthesis of this compound are detailed in the literature, a plausible synthetic route can be inferred from the synthesis of its analogs, such as 2,7-dimethyloct-4-yne-3,6-diol.[5] A potential precursor, 2,7-dimethyloct-4-yne-3,6-diol, can be synthesized through methods like Grignard reactions or alkyne hydrolysis.[5] Subsequent partial reduction of the alkyne to a trans-alkene and oxidation of the diol would yield the target (E)-dione.
Hypothetical Experimental Protocol for the Synthesis of this compound:
-
Synthesis of 2,7-Dimethyloct-4-yne-3,6-diol: This can be achieved via a Grignard reaction involving the addition of an appropriate acetylide to isobutyraldehyde.
-
Reduction of the Alkyne: The triple bond of 2,7-dimethyloct-4-yne-3,6-diol can be stereoselectively reduced to a trans-alkene using a dissolving metal reduction (e.g., sodium in liquid ammonia) to yield (E)-2,7-dimethyloct-4-ene-3,6-diol.
-
Oxidation of the Diol: The secondary alcohol groups of (E)-2,7-dimethyloct-4-ene-3,6-diol can then be oxidized to ketones using a standard oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation to afford the final product, this compound.
Disclaimer: This is a hypothetical protocol based on standard organic chemistry principles and the synthesis of related compounds. It has not been experimentally validated from the reviewed literature.
Below is a conceptual workflow for the hypothetical synthesis of this compound.
Caption: Hypothetical synthesis workflow for this compound.
Biological Activity and Signaling Pathways: A Look at the Terpenoid Class
Direct research into the biological activity of this compound is absent from the literature. However, as a terpenoid, it belongs to a class of compounds known for a wide range of biological activities.[9] Many terpenoids exhibit antifungal, antibacterial, and insecticidal properties.[9][10]
The antifungal mechanism of some terpenoid phenols, for instance, has been linked to the disruption of cell membrane integrity and the induction of calcium stress, which can impact the TOR pathway in fungi.[10][11][12] Specifically, the presence of a free hydroxyl group and an aromatic ring is often crucial for the antifungal activity of these compounds.[10][13] It is important to note that this compound is an aliphatic dione and lacks these specific structural features, so it cannot be assumed to have the same mechanism of action.
Due to the lack of experimental data, no signaling pathway diagrams for this compound can be provided. The following diagram illustrates a generalized mechanism of action for some antifungal terpenoid phenols, which should not be extrapolated to the target compound without experimental evidence.
Caption: Generalized antifungal mechanism of some terpenoid phenols.
Conclusion and Future Directions
The current body of scientific literature on this compound is exceptionally limited, precluding a detailed comparison of its performance with other alternatives based on experimental data. While basic physicochemical information for related compounds is available, there is a clear need for foundational research to characterize this molecule. Future studies should focus on establishing a validated synthesis protocol, followed by a thorough investigation of its spectroscopic properties and, most importantly, its potential biological activities. Screening for antimicrobial, antifungal, and cytotoxic effects would be a logical first step to understanding the potential of this compound for drug development and other applications. Until such data becomes available, any discussion of its function or efficacy remains speculative and based on the broader characteristics of its chemical class.
References
- 1. 2,7-dimethyl-oct-4-ene-3,6-dione | CAS#:62738-21-0 | Chemsrc [chemsrc.com]
- 2. Buy (Z)-2,7-Dimethyloct-4-ene-3,6-dione [smolecule.com]
- 3. 2,7-Dimethyloctane-3,6-dione|lookchem [lookchem.com]
- 4. 2,7-Dimethyloctane-3,6-dione | C10H18O2 | CID 11275264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 2,7-Dimethyloct-4-yne-3,6-diol (EVT-14866174) | 6339-21-5 [evitachem.com]
- 6. 2,7-dimethyloct-4-yne-3,6-diol|lookchem [lookchem.com]
- 7. 2,7-Dimethyloct-4-yne-3,6-diol | C10H18O2 | CID 225151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. Plant-Derived Terpenoids: A Plethora of Bioactive Compounds with Several Health Functions and Industrial Applications—A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Mechanism of antifungal activity of terpenoid phenols resembles calcium stress and inhibition of the TOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phenolic -OH group is crucial for the antifungal activity of terpenoids via disruption of cell membrane integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (E)-2,7-Dimethyloct-4-ene-3,6-dione in a Laboratory Setting
For Immediate Reference: Treat (E)-2,7-Dimethyloct-4-ene-3,6-dione as a flammable and irritant chemical waste. Do not dispose of it down the drain or in regular trash.
Proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed procedures for the safe handling and disposal of this compound, based on established protocols for flammable organic ketones and diones.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all necessary personal protective equipment (PPE) is worn and that you are working in a well-ventilated area, preferably a fume hood.
Personal Protective Equipment (PPE) Summary
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact, which can cause irritation. |
| Body Protection | Flame-retardant lab coat. | Protects against splashes and potential ignition. |
| Respiratory | Use in a well-ventilated area or fume hood. | Avoids inhalation of vapors, which may cause respiratory irritation. |
Hazard Identification
-
Flammability: Combustible liquid.
-
Health Hazards: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
II. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Detailed Steps:
-
Don Personal Protective Equipment (PPE): Before handling the chemical waste, put on all required PPE as detailed in the table above.
-
Work in a Ventilated Area: Conduct all waste transfer activities inside a certified chemical fume hood to minimize inhalation exposure.
-
Select a Waste Container:
-
Obtain a designated hazardous waste container that is compatible with flammable organic liquids. Typically, these are high-density polyethylene (HDPE) or glass containers.
-
Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the approximate concentration and quantity.
-
-
Transfer the Waste:
-
Carefully pour the waste into the designated container, avoiding splashes.
-
Use a funnel to minimize the risk of spills.
-
Do not mix this waste with other incompatible waste streams such as acids, bases, or oxidizers.
-
-
Seal the Container:
-
Securely cap the waste container immediately after transferring the waste. Do not leave funnels in the container.
-
Do not fill the container to more than 80% capacity to allow for vapor expansion.
-
-
Store the Waste Container:
-
Store the sealed waste container in a designated satellite accumulation area for hazardous waste.
-
This area should be away from heat, sparks, and open flames.
-
Ensure secondary containment is in place to contain any potential leaks.
-
-
Arrange for Disposal:
-
Follow your institution's procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.
-
Provide them with the necessary information from the waste label.
-
III. Spill and Emergency Procedures
In the event of a spill, follow these procedures immediately:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Control Ignition Sources: Remove all sources of ignition from the area.
-
Contain the Spill: If it is safe to do so, contain the spill using a chemical spill kit with absorbent materials suitable for flammable liquids.
-
Clean-up:
-
For small spills, use an absorbent material (e.g., vermiculite or sand) to soak up the liquid.
-
Place the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with soap and water.
-
Seek Medical Attention: If there is skin or eye contact, flush the affected area with water for at least 15 minutes and seek medical attention.
Logical Flow for Spill Response
References
Personal protective equipment for handling (E)-2,7-Dimethyloct-4-ene-3,6-dione
Essential Safety and Handling Guide for (E)-2,7-Dimethyloct-4-ene-3,6-dione
This guide provides essential safety and logistical information for handling this compound in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these protocols to ensure personal safety and proper disposal of materials.
Disclaimer: The following information is based on data for structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact product in use.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from similar chemical structures, this compound is anticipated to be a combustible liquid that may cause skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Situation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Laboratory Handling | Tightly fitting safety goggles with side-shields. | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Standard laboratory coat. | Not generally required if handled in a well-ventilated area or fume hood. |
| Large Volume Transfers | Chemical safety goggles and a face shield. | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Chemical-resistant apron over a laboratory coat. | Use in a well-ventilated area or fume hood is required. |
| Spill or Accidental Release | Chemical safety goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or apron. | A full-face respirator with appropriate cartridges should be used if exposure limits are exceeded or if ventilation is inadequate.[2] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Ensure a calibrated fire extinguisher (e.g., dry chemical, CO2, or alcohol-resistant foam) is accessible.
-
Verify that a safety shower and eyewash station are unobstructed and operational.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
-
Donning PPE:
-
Inspect all PPE for integrity before use.
-
Don a laboratory coat, ensuring it is fully buttoned.
-
Put on tightly fitting safety goggles.
-
Wash and dry hands thoroughly before donning chemical-resistant gloves. Ensure gloves are of the correct size and material.
-
-
Handling the Compound:
-
Perform all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes.
-
Use compatible labware (e.g., glass, PTFE).
-
Keep containers of the compound closed when not in use.
-
Avoid heating the compound near open flames or spark sources, as it may be a combustible liquid.
-
-
Doffing PPE:
-
Remove gloves first, using a technique that avoids skin contact with the exterior of the glove.
-
Remove the laboratory coat.
-
Remove eye protection.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
-
Contaminated PPE:
-
Disposable gloves and other contaminated disposable items should be placed in a designated, sealed waste container.
-
Contaminated lab coats should be professionally laundered or disposed of as hazardous waste, depending on the level of contamination and institutional policies.
-
-
Chemical Waste:
-
Dispose of this compound and any solutions containing it as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour down the drain.
-
Waste material must be disposed of in accordance with national and local regulations.[3] Leave chemicals in original containers and do not mix with other waste.[3] Handle uncleaned containers as you would the product itself.[3]
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
